Sulfabenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZLFBEBARBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045287 | |
| Record name | Sulfabenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-71-9 | |
| Record name | Sulfabenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfabenzamide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfabenzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfabenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfabenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-[(4-aminophenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfabenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfabenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFABENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58F8OPL4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulfabenzamide's Mechanism of Action on Folic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfabenzamide, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are critical for bacterial DNA replication and survival. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an attractive and selective target for antimicrobial agents. This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a key component of this pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydropteroate, a crucial precursor to folic acid, thereby halting bacterial growth. This guide provides an in-depth analysis of this mechanism, supported by quantitative data for related sulfonamides, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the relevant biological pathways and experimental workflows.
The Folic Acid Synthesis Pathway: The Target of this compound
Bacteria synthesize folic acid through a multi-step enzymatic pathway. A critical enzyme in this process is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[1] This product is subsequently converted to dihydrofolic acid and then to tetrahydrofolic acid, the biologically active form of folate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis, repair, and overall bacterial proliferation.[2][3]
The exclusivity of this de novo folate synthesis pathway to bacteria and some lower eukaryotes provides the basis for the selective toxicity of sulfonamide antibiotics, including this compound.[2][3][4] Human cells lack the enzymes for this pathway and instead rely on dietary folate, making them insensitive to the action of DHPS inhibitors.[2][4]
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
This compound's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).[2][5][6] Due to its structural similarity to the enzyme's natural substrate, PABA, this compound can bind to the active site of DHPS.[2][7] This binding is a reversible process where this compound and PABA are in direct competition for the same binding site on the enzyme.
When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the condensation reaction with DHPPP.[2] This inhibition halts the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway. The resulting depletion of tetrahydrofolate disrupts the synthesis of essential precursors for DNA and RNA, leading to the cessation of bacterial growth and replication, a bacteriostatic effect.[3][8]
Some studies also suggest that sulfonamides can act as alternative substrates for DHPS, leading to the formation of a dead-end pterin-sulfonamide product.[5] This further sequesters the pterin substrate pool, enhancing the inhibitory effect on the folate pathway.
Signaling Pathway Diagram
Caption: Competitive inhibition of DHPS by this compound disrupts the folic acid synthesis pathway.
Quantitative Data on Sulfonamide Inhibition of DHPS
| Sulfonamide | Organism | IC50 (µM) | Ki (µM) | Inhibition Type |
| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | Competitive |
| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | - |
| Sulfacetamide | Arabidopsis thaliana | 9.6 | - | - |
| Sulfadoxine | Plasmodium falciparum (sensitive) | - | 0.14 | - |
| Sulfadoxine | Plasmodium falciparum (resistant) | - | 98.3 - 112 | - |
Note: The absence of specific data for this compound highlights a potential area for future research.
Experimental Protocols for Assessing DHPS Inhibition
The inhibitory activity of this compound and other sulfonamides on DHPS can be determined using various in vitro enzyme assays. A widely used method is the continuous, coupled spectrophotometric assay.
Continuous, Coupled Spectrophotometric Assay for DHPS Activity
Principle:
This assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of DHFR to dihydrofolate, which is then further reduced to tetrahydrofolate, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.
Materials and Reagents:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme (coupling enzyme)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate
-
para-Aminobenzoic acid (PABA) substrate
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
UV-Vis microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in DMSO to test a range of concentrations.
-
Prepare a reaction mixture containing assay buffer, DHPS enzyme, an excess of DHFR enzyme, and NADPH.
-
Prepare a substrate mixture containing PABA and DHPPP in the assay buffer.
-
-
Assay Setup (96-well plate):
-
To the appropriate wells, add a small volume (e.g., 2 µL) of the this compound dilutions. For control wells (no inhibition), add the same volume of DMSO.
-
Add the reaction mixture to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately place the microplate in the reader (pre-set to the reaction temperature).
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the Ki and the mechanism of inhibition (e.g., competitive), the assay can be performed with varying concentrations of PABA at fixed inhibitor concentrations, followed by analysis using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the spectrophotometric DHPS inhibition assay.
Conclusion
This compound's mechanism of action is a well-established example of targeted antimicrobial therapy. By acting as a competitive inhibitor of dihydropteroate synthase, it effectively disrupts the essential folic acid synthesis pathway in susceptible bacteria. This targeted approach provides a high degree of selective toxicity, making it a valuable tool in combating bacterial infections. The detailed understanding of this mechanism, supported by quantitative analysis and robust experimental protocols, is crucial for the ongoing development of new sulfonamide-based drugs and for strategies to overcome emerging antibiotic resistance. Further research to determine the specific inhibitory constants of this compound against DHPS from various bacterial species would be beneficial for a more complete understanding of its antimicrobial profile.
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Sulfabenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfabenzamide, a member of the sulfonamide class of antibiotics, exhibits a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the antibacterial properties of this compound, with a focus on its mechanism of action, quantifiable antibacterial efficacy, and the experimental protocols utilized for its evaluation. While specific quantitative data for this compound against a wide array of pathogens is limited in contemporary literature, this guide collates available data and provides context through the broader activity of the sulfonamide class.
Introduction
This compound is a synthetic antimicrobial agent that functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By disrupting the production of dihydrofolic acid, a precursor to folic acid, this compound effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[1] It is often used in combination with other sulfonamides, such as sulfathiazole and sulfacetamide, for topical applications.[2] This guide aims to provide a comprehensive overview of its antibacterial spectrum for research and drug development purposes.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial activity of this compound is rooted in its structural similarity to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme catalyzes a critical step in the synthesis of folic acid, which is essential for the production of nucleotides and ultimately, DNA and RNA.
In mammalian cells, folic acid is obtained from the diet, rendering them unaffected by the action of sulfonamides. However, many bacteria must synthesize their own folic acid, making the DHPS pathway an effective target for antimicrobial therapy. This compound competitively binds to the active site of DHPS, preventing the incorporation of PABA and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to the cessation of bacterial growth.
References
An In-depth Technical Guide to the Core Chemical Properties and Structure of Sulfabenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural attributes of Sulfabenzamide. The information is curated to support research, development, and quality control activities involving this sulfonamide antibacterial agent.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is known for its antibacterial properties and is often used in combination with other sulfonamides for topical applications.[2][3][4] Key quantitative properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O₃S | [1][5][6] |
| Molecular Weight | 276.31 g/mol | [1][3][5][6] |
| Melting Point | 180 - 184 °C | [1][7] |
| Purity | ≥ 98% (Assay by titration, HPLC) | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| Solubility | DMSO: 55 mg/mL (199.05 mM) Water: Insoluble Ethanol: Insoluble | [8] |
| Storage Temperature | 2 - 8 °C | [1] |
Structural Information
The structural identity of this compound is well-defined by various chemical identifiers. These are crucial for accurate database searches, regulatory submissions, and computational modeling.
| Identifier | String | Source(s) |
| IUPAC Name | N-(4-aminophenyl)sulfonylbenzamide | [3] |
| CAS Number | 127-71-9 | [1][5][6] |
| SMILES String | Nc1ccc(cc1)S(=O)(=O)NC(=O)c2ccccc2 | [2] |
| InChI | 1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | [6] |
| InChI Key | PBCZLFBEBARBBI-UHFFFAOYSA-N | [2][6] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[9][10][11] This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid, an essential nutrient for DNA and RNA synthesis.[11][12][13] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, which accounts for the selective toxicity of sulfonamides.[11][13]
Caption: this compound's mechanism of action.
Experimental Protocols
This protocol is a general method for determining the purity of this compound.[7]
Methodology:
-
Accurately weigh approximately 800 mg of this compound and transfer to a 125-mL conical flask.
-
Dissolve the sample in 25 mL of dimethylformamide.
-
Add 3 drops of thymol blue TS (prepared with methanol).
-
Titrate with 0.1 N sodium methoxide VS to a blue endpoint.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N sodium methoxide is equivalent to 27.63 mg of C₁₃H₁₂N₂O₃S.[7]
This protocol outlines a method for the extraction and quantification of sulfonamides, including this compound, from water samples.[14][15]
Caption: Workflow for this compound analysis.
Detailed Steps:
-
Sample Preparation:
-
Solid Phase Extraction (SPE):
-
Condition an Agilent Bond Elut HLB SPE cartridge (or equivalent) with 6 mL of methanol, followed by 6 mL of water.[14]
-
Load the prepared water sample onto the SPE cartridge.[14]
-
Wash the cartridge with 6 mL of water and then dry it completely under high vacuum.[14]
-
Elute the retained analytes with 8 mL of methanol.[14]
-
-
Final Preparation and Analysis:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [drugfuture.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. youtube.com [youtube.com]
- 13. study.com [study.com]
- 14. agilent.com [agilent.com]
- 15. hpst.cz [hpst.cz]
In Vitro Antibacterial Activity of Sulfabenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfabenzamide and the Sulfonamide Class
This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Sulfonamides were the first class of systemic antibacterial agents and are known for their broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.[2] They are bacteriostatic, meaning they inhibit the growth and replication of bacteria rather than killing them outright.[3] this compound is often used in combination with other sulfonamides, such as sulfathiazole and sulfacetamide, in topical preparations.[1]
The antibacterial efficacy of sulfonamides is attributed to their structural similarity to para-aminobenzoic acid (PABA).[4] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[5][6] As bacteria must synthesize their own folic acid to produce nucleic acids and certain amino acids, inhibition of this pathway halts bacterial growth.[4][5] Mammalian cells are not affected as they obtain folic acid from their diet, which provides the basis for the selective toxicity of sulfonamides.[1]
Data Presentation: Antibacterial Spectrum of Sulfonamides
While specific MIC values for this compound are not widely published, the following table summarizes representative MIC values for other common sulfonamides against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to provide context for the expected activity of this class of antibiotics. It is important to note that MIC values can vary between studies depending on the specific bacterial strains and testing conditions.
| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) |
| Sulfamethoxazole | Staphylococcus aureus | 16 - >1000 |
| Sulfadiazine | Staphylococcus aureus | 64 - 128 |
| Various Sulfonamides | Staphylococcus aureus | 32 - 512[7] |
| Sulfamethoxazole | Escherichia coli | 8 - 512 |
| Sulfisoxazole | Escherichia coli | >256 |
Note: The data presented are compiled from various sources and are intended to be representative of the sulfonamide class. A comprehensive literature search did not yield specific, publicly available MIC data for this compound against these bacterial strains.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8] The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.[9]
Materials
-
Sterile 96-well microtiter plates[9]
-
This compound (or other sulfonamide) powder
-
Appropriate solvent for the antimicrobial agent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable liquid growth medium[8]
-
Pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) grown on a suitable agar medium for 18-24 hours
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and multichannel pipettor
-
Incubator (35°C ± 2°C)[8]
-
Microplate reader (optional, for automated reading)
Procedure
-
Preparation of Antimicrobial Stock Solution:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[12]
-
Add 100 µL of the antimicrobial stock solution to the wells in the first column, resulting in a 1:2 dilution.[11]
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10.[11][12] Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).[11]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Mandatory Visualizations
Mechanism of Action of Sulfonamides
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is essential for the synthesis of folic acid in bacteria.[4]
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Experimental Workflow for Broth Microdilution
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the broth microdilution MIC determination method.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Sulfabenzamide Derivatives: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfabenzamide, a sulfonamide antibacterial agent, and its derivatives have garnered significant interest beyond their traditional antimicrobial applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives. We delve into their established antibacterial mechanism and emerging roles as anticancer, anti-inflammatory, and antiviral agents. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the complex biological pathways they modulate.
Introduction
Sulfonamides were among the first synthetic antimicrobial agents to be widely used and continue to be a cornerstone in medicinal chemistry.[1][2] this compound, or N-sulfanilylbenzamide, is a member of this class, traditionally used topically, often in combination with other sulfas, for bacterial infections.[3][4] The core chemical structure of sulfonamides, characterized by a sulfonyl group linked to an amine, provides a versatile scaffold for the development of a wide array of therapeutic agents.[5][6] Recent research has expanded the potential applications of sulfonamide derivatives to include anticancer, carbonic anhydrase inhibition, and anti-angiogenic activities, making them a subject of intense investigation in drug discovery and development.[2][7][8]
Chemical Properties and Synthesis
This compound is a white to off-white solid with the molecular formula C₁₃H₁₂N₂O₃S and a molecular weight of 276.31 g/mol .[9]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from acetanilide. The first part of the synthesis involves the preparation of the key intermediate, sulfanilamide.
Step 1: Synthesis of Sulfanilamide from Acetanilide [10]
-
Chlorosulfonation of Acetanilide: Dry acetanilide is reacted with chlorosulfonic acid. This electrophilic aromatic substitution introduces the chlorosulfonyl group para to the acetamido group. The reaction is typically carried out at a controlled temperature, and the mixture is then poured into cold water to precipitate the 4-acetamidobenzenesulfonyl chloride.
-
Amination of 4-Acetamidobenzenesulfonyl Chloride: The resulting sulfonyl chloride is then reacted with aqueous ammonia. The ammonia displaces the chloride to form 4-acetamidobenzenesulfonamide.
-
Hydrolysis of the Acetamido Group: The protective acetamido group is removed by acid hydrolysis (e.g., using dilute hydrochloric acid) to yield sulfanilamide. The product is then neutralized to precipitate the free amine.
Step 2: Synthesis of this compound from Sulfanilamide
The final step is the acylation of the sulfonamide nitrogen of sulfanilamide with benzoyl chloride.
-
To a solution of sulfanilamide in a suitable solvent (e.g., pyridine or aqueous sodium hydroxide), benzoyl chloride is added portion-wise with stirring.
-
The reaction mixture is stirred for a period to allow for the formation of N-sulfanilylbenzamide (this compound).
-
The product is then isolated by precipitation, filtration, and can be purified by recrystallization.
Potential Applications and Biological Activities
While this compound's primary established use is as an antibacterial agent, its derivatives are being explored for a multitude of other therapeutic applications.
Antibacterial Activity
The antibacterial action of sulfonamides is well-established. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[11] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. Since mammalian cells obtain folic acid from the diet, this pathway is a selective target for antibacterial therapy.[11]
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound metal complexes | Gram-positive and Gram-negative strains | 1000 - 2000 | [12] |
| Sulfonamide derivative I | Staphylococcus aureus (clinical isolates) | 32 - 512 | [13] |
| Sulfonamide derivative II | Staphylococcus aureus (clinical isolates) | 32 - 512 | [13] |
| Sulfonamide derivative III | Staphylococcus aureus (clinical isolates) | 128 - 512 | [13] |
| Sulfonamide derivatives 1b-d | Staphylococcus aureus ATCC 25923 | 64 | |
| Sulfonamide derivative 1a | Staphylococcus aureus ATCC 25923 | 256 |
Anticancer Activity
A growing body of evidence suggests that this compound and its derivatives possess significant anticancer properties. Their mechanisms of action are multifaceted and include the inhibition of carbonic anhydrases, induction of cell cycle arrest, and promotion of apoptosis.[2][7]
3.2.1. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various tumors and are involved in pH regulation, which is crucial for cancer cell survival and proliferation. Sulfonamides are potent inhibitors of CAs.[2][4]
3.2.2. Cell Cycle Arrest
Sulfonamide derivatives have been shown to induce cell cycle arrest, primarily at the G1/S or G2/M phases, in various cancer cell lines.[7][14] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some derivatives have been shown to downregulate cyclin D1 and CDK4, and upregulate the CDK inhibitor p21.[8][15]
3.2.3. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been reported to increase the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16] The activation of the intrinsic apoptotic pathway often involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates caspase-3.[17][18] The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8, which can also activate caspase-3.[17][19]
Table 2: Anticancer Activity of this compound and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sulfonamide derivatives | MDA-MB-468 (Breast Cancer) | < 30 | [11] |
| Sulfonamide derivatives | MCF-7 (Breast Cancer) | < 128 | [11] |
| Sulfonamide derivatives | HeLa (Cervical Cancer) | < 360 | [11] |
| Cyclic sulfamide 18 | A549 (Lung Cancer) | 50% growth inhibition at 1 µM after 36h | [2] |
| 1,2,4-Triazine sulfonamide derivative MM131 | DLD-1 (Colon Cancer) | 1.7 | [20] |
| 1,2,4-Triazine sulfonamide derivative MM131 | HT-29 (Colon Cancer) | 5.65 | [20] |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Sulfonamide derivatives have been shown to inhibit angiogenesis, in part by suppressing the expression of key factors like vascular endothelial growth factor (VEGF) and integrins.[20][21] VEGF is a potent mitogen for endothelial cells and plays a central role in angiogenesis.[1] Integrins are cell surface receptors that are crucial for endothelial cell migration and tube formation.[20]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of Sulfanilamide[10]
-
Materials: Acetanilide, chlorosulfonic acid, aqueous ammonia, hydrochloric acid.
-
Procedure:
-
Place 2.7 g of dry acetanilide in a dry 50 mL round-bottom flask.
-
In a fume hood, add 8.0 mL of chlorosulfonic acid to a dropping funnel and slowly add it to the acetanilide with stirring.
-
After the addition is complete, heat the mixture in a water bath at 60-70°C for 10 minutes to complete the reaction.
-
Allow the reaction mixture to cool and then carefully pour it into a beaker containing crushed ice.
-
Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
-
Immediately transfer the crude product to a flask and add 15 mL of concentrated aqueous ammonia. Stir the mixture to form the sulfonamide.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the mixture in an ice bath and collect the 4-acetamidobenzenesulfonamide by vacuum filtration.
-
To hydrolyze the amide, add the product to a flask with dilute hydrochloric acid (twice the weight of the product).
-
Heat the mixture to boiling for 10-15 minutes.
-
Allow the solution to cool, and if any precipitate forms, filter it.
-
To the filtrate, add a solution of sodium bicarbonate until the solution is alkaline to precipitate the sulfanilamide.
-
Collect the sulfanilamide by vacuum filtration and recrystallize from hot water.
-
MTT Assay for Cytotoxicity[7]
-
Materials: Human cancer cell lines (e.g., MDA-MB-468, MCF-7, HeLa), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, this compound derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Culture cancer cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Carbonic Anhydrase Inhibition Assay[4]
-
Materials: Bovine cytosolic carbonic anhydrase isozyme II (bCA II), Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂), p-nitrophenyl acetate (substrate), this compound derivative, 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare solutions of the this compound derivative at various concentrations.
-
In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound solution, and 10 µL of bCA II enzyme solution.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl acetate solution.
-
Measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
-
Materials: Cancer cells, culture medium, this compound derivative, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Treat cells with the this compound derivative for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vitro Angiogenesis (Tube Formation) Assay[3][5][7][9][23]
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Endothelial Cell Growth Medium (EGM), Matrigel (growth factor-reduced), 96-well plate, this compound derivative.
-
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.
-
Treat the HUVEC suspension with various concentrations of the this compound derivative.
-
Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified Matrigel in each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize the formation of capillary-like tube structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives can be attributed to their modulation of key signaling pathways.
Antibacterial Mechanism
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Anticancer Mechanisms
Caption: Apoptosis induction pathways modulated by this compound derivatives.
Caption: G1 phase cell cycle arrest induced by this compound derivatives.
Anti-Angiogenic Mechanism
Caption: Inhibition of angiogenesis by this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their role as antibacterial agents is well-established, their potential as anticancer and anti-angiogenic agents is a rapidly evolving field of research. The ability of these compounds to modulate multiple signaling pathways underscores their therapeutic potential. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise molecular mechanisms of action will be crucial for the development of novel and effective therapies based on the this compound scaffold. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of these promising therapeutic agents.
References
- 1. Inhibition of vascular endothelial growth factor-induced angiogenesis suppresses tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One-Step Synthesis of Sulfonamides from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Sulfabenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabenzamide is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is often utilized in topical formulations, frequently in combination with other sulfonamides such as sulfathiazole and sulfacetamide, for the treatment of bacterial infections.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, and available data on its absorption, distribution, metabolism, and excretion. While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this guide consolidates the known information and provides context based on the broader class of sulfonamide antibiotics.
Pharmacodynamics: Inhibition of Folic Acid Synthesis
The primary pharmacodynamic effect of this compound, like other sulfonamides, is its bacteriostatic action against a wide range of gram-positive and some gram-negative bacteria.[][6] This is achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8]
Mechanism of Action
Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[9] A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to 7,8-dihydropteroate, a reaction catalyzed by DHPS.[8] Sulfonamides, including this compound, are structural analogs of PABA.[9] This structural similarity allows them to bind to the active site of DHPS, thereby acting as competitive inhibitors and preventing the utilization of PABA.[9] The resulting depletion of folic acid precursors halts bacterial growth and replication.[][6] Mammalian cells are not affected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet, making DHPS a selective target for antimicrobial therapy.[7]
Signaling Pathway: Folic Acid Synthesis Inhibition
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by this compound.
Pharmacokinetics: A Class-Wide Perspective
Detailed pharmacokinetic parameters for this compound are not extensively documented in scientific literature. Much of the available information is qualitative or pertains to the sulfonamide class as a whole.
Absorption
This compound is primarily administered topically, often as a vaginal cream in combination with other sulfonamides.[2][3][10] It is understood that sulfonamides can be absorbed from the vaginal mucosa, which necessitates the same precautions as with oral administration.[2] However, the rate and extent of systemic absorption of this compound following topical application have not been quantitatively determined. For sulfonamides in general, oral absorption is often rapid and extensive.[11]
Distribution
Once absorbed, sulfonamides are generally well-distributed throughout the body.[11] A significant factor influencing their distribution is binding to plasma proteins, primarily albumin.[12][13][14] The extent of protein binding varies among different sulfonamides and can impact their availability to exert a therapeutic effect and their rate of elimination.[15] Specific data on the plasma protein binding percentage for this compound is not available.
Metabolism
The metabolism of sulfonamides predominantly occurs in the liver.[11] The primary metabolic pathways for many sulfonamides include N4-acetylation and hydroxylation.[16] Acetylation is a major route of metabolism for some sulfonamides.[16] The specific metabolic fate of this compound has not been detailed in the available literature.
Excretion
The primary route of excretion for sulfonamides and their metabolites is via the kidneys.[11]
Quantitative Pharmacokinetic Data
Due to the lack of specific data for this compound, the following table presents pharmacokinetic parameters for other related sulfonamides to provide a general context for the drug class. It is crucial to note that these values should not be directly extrapolated to this compound.
| Parameter | Sulfathiazole | Sulfamethazine | Sulfacetamide |
| Route of Administration | Intramuscular | Intravenous | Topical/Oral |
| Bioavailability (%) | 92 ± 4 (IM, pigs)[17] | 101 ± 7 (IM, pigs)[17] | N/A |
| Elimination Half-life (t½) | 9.0 ± 1.6 h (IV, pigs)[17] | 9.8 ± 0.6 h (IV, pigs)[17] | 7 - 12.8 hours |
| Plasma Protein Binding (%) | N/A | ~90% (lowered to 60% for hydroxylated metabolite)[16] | N/A |
N/A: Not Available in the reviewed sources.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
A common method to determine the inhibitory activity of sulfonamides like this compound against DHPS is a continuous spectrophotometric coupled enzyme assay.[18][19][20]
Principle: The activity of DHPS is measured indirectly by coupling its product, 7,8-dihydropteroate, to the dihydrofolate reductase (DHFR) reaction. DHFR reduces 7,8-dihydropteroate to 7,8-tetrahydrofolate using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[18]
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
This compound (or other inhibitor) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT)[19]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 2 µL) of the this compound dilutions to the appropriate wells of a 96-well plate. Control wells should contain DMSO only.[18]
-
Prepare an "Enzyme Mix" containing DHPS and DHFR in the assay buffer. Add this mix to all wells.[18]
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).[18]
-
Initiate the reaction by adding a pre-warmed "Substrate Mix" containing PABA, DHPP, and NADPH.[18]
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time.[18]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each this compound concentration and plot the data to calculate the IC50 value.[18]
Experimental Workflow: DHPS Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against DHPS.
General Protocol for Pharmacokinetic (ADME) Studies
While a specific protocol for this compound is not available, a general approach for conducting human radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies can be described.[21]
Objective: To quantitatively determine the absorption, distribution, metabolism, and excretion of a drug.
Methodology:
-
Radiolabeling: Synthesize the drug with a radioactive isotope, typically ¹⁴C.
-
Dosing: Administer a single dose of the radiolabeled drug to healthy volunteers.[21]
-
Sample Collection: Collect blood, plasma, urine, and feces at predetermined time points.[21]
-
Analysis:
-
Total Radioactivity: Measure the total radioactivity in all samples to determine mass balance and routes and rates of excretion.
-
Metabolite Profiling: Use chromatographic techniques (e.g., HPLC) coupled with radiometric detection to separate and quantify the parent drug and its metabolites in plasma and excreta.
-
Metabolite Identification: Use mass spectrometry (e.g., LC-MS/MS) to identify the chemical structures of the metabolites.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Conclusion
This compound is a sulfonamide antibiotic with a well-established pharmacodynamic mechanism of action: the competitive inhibition of bacterial dihydropteroate synthase. This selective targeting of a key enzyme in the bacterial folic acid synthesis pathway forms the basis of its therapeutic effect. However, a comprehensive understanding of its pharmacokinetics is hampered by a lack of specific quantitative data in the public domain. While it is known to be used topically and can be absorbed systemically, key parameters such as its bioavailability, plasma protein binding, and metabolic fate have not been fully elucidated. Future research focusing on detailed ADME studies of this compound would be invaluable for optimizing its clinical use and for the development of new sulfonamide-based therapies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sultrin (Sulfathiazole, Sulfacetamide and this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. picmonic.com [picmonic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. scispace.com [scispace.com]
- 13. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Sulfabenzamide Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of antimicrobial resistance and the persistent need for more effective anticancer agents have catalyzed the exploration of novel therapeutic compounds. Among these, metal complexes of sulfonamide derivatives, particularly sulfabenzamide, have emerged as a promising frontier in medicinal chemistry. The coordination of metal ions with this compound has been shown to significantly enhance its biological activity, opening new avenues for drug design and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and profound biological activities of this compound metal complexes, presenting key data, experimental methodologies, and mechanistic insights to aid researchers in this dynamic field.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
This compound, a well-established sulfonamide, functions by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] The chelation of metal ions to the this compound molecule often leads to a notable potentiation of its antibacterial and antifungal effects. This enhancement is attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes, and the intrinsic antimicrobial properties of the coordinated metal ion.[1]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values for various this compound metal complexes against common bacterial and fungal strains.
| Metal Complex | Metal Ion | Test Organism | MIC (µg/mL) | Reference |
| [M(SBZ)₂] | Various | Gram-positive & Gram-negative bacteria | 1000 - 2000 | [2] |
| Zn(II)-Sulfamethoxazole | Zn(II) | Gram-positive & Gram-negative bacteria | 125 - 2000 | [2] |
Note: SBZ denotes this compound. Data for other sulfonamide complexes are included for comparative purposes, highlighting the general trend of enhanced activity upon metal complexation.
Anticancer Activity: A New Frontier in Oncology
The anticancer potential of sulfonamide metal complexes is a rapidly evolving area of research.[3] While specific data for this compound complexes against a wide range of cancer cell lines is still emerging, studies on analogous sulfonamide complexes have demonstrated significant cytotoxic activity.[4] The proposed mechanisms of action include the induction of apoptosis, inhibition of key enzymes like carbonic anhydrase, and interaction with DNA, leading to the disruption of cellular replication.[4]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) value is a standard measure of a drug's cytotoxicity against cancer cell lines. The table below presents IC₅₀ values for various sulfonamide metal complexes, providing a comparative landscape for the potential efficacy of this compound analogues.
| Metal Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nickel Complex | MCF-7 | Lower than other tested metals | [4] |
| Complex 5 (Manganese) | A549, MCF-7 | More active than cisplatin | [4] |
| Complex 18 | MDA-MB-231 | Higher activity than cisplatin | [4] |
Note: The specific sulfonamide ligand in these complexes varies. These data are presented to illustrate the general anticancer potential of this class of compounds.
Experimental Protocols: A Guide for the Bench Scientist
Reproducible and rigorous experimental design is the cornerstone of drug discovery. This section provides detailed methodologies for the synthesis of this compound metal complexes and the evaluation of their biological activities.
Synthesis of this compound Metal Complexes
A general and adaptable method for the synthesis of this compound metal complexes is as follows:
-
Ligand Solution Preparation: Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal salt (e.g., chloride or acetate salts of Cu(II), Zn(II), Ni(II), Co(II)) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the this compound solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically 1:2.
-
Reflux: Heat the reaction mixture under reflux for a specified period, generally ranging from 2 to 6 hours, to ensure the completion of the reaction.
-
Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. The resulting colored precipitate of the metal complex is then collected by filtration.
-
Washing and Drying: Wash the isolated complex with the solvent to remove any unreacted starting materials and then dry it under vacuum.
Characterization of the synthesized complexes is typically performed using techniques such as FT-IR, UV-Vis, ¹H NMR spectroscopy, and elemental analysis to confirm the coordination of the metal to the this compound ligand.[5][6]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[7][8][9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution or broth.
-
Seeding of Agar Plates: Uniformly spread the microbial suspension over the surface of a solidified Mueller-Hinton agar plate to create a lawn of bacteria.
-
Well Creation: Aseptically punch wells of a specific diameter (e.g., 6-8 mm) into the agar using a sterile cork borer.
-
Application of Test Compounds: Carefully add a defined volume of the dissolved this compound metal complex solution (at a known concentration) into the wells. A solvent control should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of potential anticancer compounds.[10][11][12]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound metal complexes and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells to determine the IC₅₀ value.
Visualizing the Science: Workflows and Mechanisms
Diagrammatic representations of experimental workflows and proposed mechanisms of action can significantly enhance understanding. The following diagrams were generated using the DOT language of Graphviz.
References
- 1. Sulfonamides complexed with metals as mycobacterial biofilms inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfamethoxazole and this compound metal complexes; evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antimicrobial Activities of Sulfadiazine Schiff Base and Phenyl Dithiocarbamate Mixed Ligand Metal Complexes [scirp.org]
- 7. botanyjournals.com [botanyjournals.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Sulfabenzamide Research in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfabenzamide is a sulfonamide antimicrobial agent that has seen use in veterinary medicine. As a member of the sulfa drug class, its primary mechanism of action is the inhibition of folic acid synthesis in bacteria and some protozoa, leading to a bacteriostatic effect. While its historical use is acknowledged, comprehensive, publicly available research detailing its specific applications, pharmacokinetics, and efficacy in various animal species is notably limited in contemporary scientific literature. This guide provides an in-depth overview of the core principles of sulfonamides, drawing on available information for this compound and supplementing with data from closely related compounds to offer a foundational understanding for research and development professionals. The document highlights the established mechanism of action, general pharmacokinetic properties of the sulfonamide class, and analytical methodologies for residue detection. It also underscores the significant gaps in the specific research data for this compound, presenting an opportunity for further investigation in veterinary drug development.
Core Concepts of Sulfonamides in Veterinary Medicine
Sulfonamides, including this compound, are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria and certain protozoa. By mimicking the substrate para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. This disruption of the folate pathway inhibits the growth and replication of susceptible microorganisms.[1][2][3]
Mechanism of Action: Dihydropteroate Synthase Inhibition
The signaling pathway below illustrates the mechanism of action of sulfonamides.
Applications in Veterinary Medicine
Coccidiosis in Poultry
Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species, has been a primary target for sulfonamide therapy in poultry.[4] Drugs like sulfamethazine and sulfadimethoxine have been used to control outbreaks.[4][6] It is plausible that this compound has been used in similar capacities, but specific dosage regimens and efficacy data from controlled studies are not documented in the available literature.
Pharmacokinetics of Sulfonamides
The pharmacokinetic properties of sulfonamides can vary significantly between different sulfonamides and across animal species.[8] Generally, they are well-absorbed orally and distribute throughout the body. Metabolism primarily occurs in the liver, and excretion is mainly through the kidneys.
Table 1: General Pharmacokinetic Parameters of Select Sulfonamides in Swine
| Parameter | Sulfamethazine | Sulfadiazine | Sulfadimethoxine | Sulfamethoxazole |
| Elimination Half-life (t½) | ~10-20 hours | ~3.7 hours | ~14.8 hours | ~2.2 hours |
| Volume of Distribution (Vd) | 0.77 L/kg | 0.3 L/kg | 0.13 L/kg | 0.48 L/kg |
| Clearance (Cl) | 0.054 L/kg/h | 0.12 L/kg/h | 0.015 L/h/kg | 0.21 L/kg/h |
| Oral Bioavailability | ~90% | - | - | - |
| Note: Data for this compound is not available. The values presented are for other commonly used sulfonamides in swine and are for comparative purposes.[1][8][9][10] |
Analytical Methodologies for Residue Detection
The use of sulfonamides in food-producing animals necessitates reliable methods for detecting drug residues in edible tissues to ensure food safety. Maximum Residue Limits (MRLs) have been established by regulatory bodies to protect consumers.[11][12] High-performance liquid chromatography (HPLC) is a common technique for the detection and quantification of sulfonamide residues.[11]
Experimental Protocol: HPLC for Sulfonamide Residue Analysis
The following is a generalized protocol for the extraction and analysis of sulfonamide residues from animal tissues.
Table 2: HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Description |
| Column | Octadecylsilanized (C18) silica gel, 3.0 mm ID x 150 mm, 3 µm particle size |
| Mobile Phase | Gradient of acetonitrile and 0.05% trifluoroacetic acid in water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Note: This is a general method; specific parameters may need optimization for this compound.[11] |
Toxicology and Safety
The toxicological profile of this compound is not well-documented in publicly available literature. For sulfonamides in general, potential adverse effects can include hypersensitivity reactions, crystalluria, and in some cases, hematological disorders.[5] Safety data sheets for this compound often lack specific LD50 values for veterinary species.[13]
Table 3: Available Toxicological Data for this compound
| Parameter | Value | Species | Route |
| LD50 (Oral) | No information available | Rat | - |
| LD50 (Oral) | No information available | Mouse | - |
| LD50 (Dermal) | No information available | Rabbit | - |
| Source: Spectrum Chemical Safety Data Sheet.[13] |
Conclusion and Future Directions
This compound remains a compound with acknowledged but poorly documented use in veterinary medicine. While its mechanism of action is understood within the broader context of sulfonamides, a significant dearth of specific data on its pharmacokinetics, clinical efficacy, and safety in target animal species presents a challenge for its modern application and regulatory assessment. The information provided in this guide, largely extrapolated from the sulfonamide class, should serve as a foundation for further research. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing the absorption, distribution, metabolism, and excretion profiles of this compound in key veterinary species such as poultry, cattle, and swine.
-
Clinical Efficacy Trials: Conducting controlled studies to evaluate the efficacy of this compound for specific indications, such as coccidiosis and bacterial enteritis, and to determine optimal dosage regimens.
-
Toxicology Studies: Performing acute and chronic toxicity studies to establish a comprehensive safety profile and determine LD50 values in relevant species.
-
Residue Depletion Studies: Investigating the depletion of this compound residues in edible tissues to establish appropriate withdrawal times for food-producing animals.
Addressing these research gaps is crucial for the potential development and responsible use of this compound in contemporary veterinary medicine.
References
- 1. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aavpt.org [aavpt.org]
- 3. fao.org [fao.org]
- 4. History of Sulfonamides - Improve Veterinary Education US [improveinternational.com]
- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. bqa.unl.edu [bqa.unl.edu]
- 7. This compound [drugcentral.org]
- 8. Sulfamethazine water medication pharmacokinetics and contamination in a commercial pig production unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectrumchemical.com [spectrumchemical.com]
Sulfabenzamide: A Technical History and Developmental Overview
Abstract
Sulfabenzamide, a member of the historic sulfonamide class of antimicrobials, represents a key development in the quest for synthetic agents to combat bacterial infections. This technical guide provides an in-depth exploration of the history, mechanism of action, and developmental trajectory of this compound. While it shares a common heritage and mechanism with the broader sulfa drug family, its specific applications and antimicrobial profile possess unique characteristics. This document details the foundational discovery of sulfonamides, the specific biochemical pathways inhibited by this compound, and the experimental protocols used to characterize its activity. Quantitative data on its antimicrobial spectrum are presented, and key experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The dawn of the antimicrobial era was heralded not by naturally derived antibiotics, but by synthetic compounds: the sulfonamides.[1] These drugs were the first to provide effective systemic treatment against bacterial infections, fundamentally changing the landscape of medicine.[1] this compound (N¹-benzoyl-sulfanilamide) is a derivative of sulfanilamide, the core active moiety of the sulfonamide class.[2] It functions as an antibacterial and antimicrobial agent, often utilized in combination with other sulfonamides like sulfathiazole and sulfacetamide for topical applications, particularly in treating bacterial vaginosis.[3][4] This guide traces the development of this compound from the initial discovery of its parent compounds to its specific applications, providing detailed technical information on its mechanism, synthesis, and evaluation.
Historical Development of Sulfonamides
The journey of sulfonamides began in the laboratories of Bayer AG in Germany.[5] In the early 1930s, a team led by physician and researcher Gerhard Domagk was investigating synthetic dyes as potential antibacterial agents.[2][5] This research culminated in the discovery of a red dye, Prontosil, which showed remarkable efficacy in treating streptococcal infections in mice.[5] Domagk was awarded the Nobel Prize in 1939 for this discovery.[2]
A pivotal breakthrough occurred in 1936 when Ernest Fourneau at the Pasteur Institute in France discovered that Prontosil was a prodrug.[2] In the body, it is metabolized into the active, colorless compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[2] This discovery was crucial because sulfanilamide had been first synthesized in 1906 and was no longer under patent, leading to a surge in research and the development of thousands of derivatives, including this compound, to improve efficacy and reduce toxicity.[5]
Mechanism of Antimicrobial Action
Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors in the bacterial folic acid (folate) synthesis pathway.[6] Bacteria must synthesize their own folate, an essential cofactor for the production of nucleotides (precursors to DNA and RNA) and certain amino acids.[6][7] In contrast, mammals and other vertebrates obtain folate from their diet, which accounts for the selective toxicity of these drugs against bacteria.[7]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[6][7] By mimicking PABA, this compound binds to the active site of DHPS, halting the synthesis of dihydropteroate, a crucial intermediate in the folate pathway. This inhibition depletes the bacterial cell of essential metabolites, thereby stopping its growth and replication.[8]
Antimicrobial Spectrum and Quantitative Activity
Sulfonamides are characterized as broad-spectrum antimicrobial agents, effective against a range of Gram-positive and certain Gram-negative bacteria.[9] However, many species, such as Pseudomonas aeruginosa, are intrinsically resistant.[9]
Specific quantitative data for this compound alone is limited in publicly available literature. It is most frequently used in combination therapies. Notably, in vitro studies have demonstrated its efficacy against organisms associated with bacterial vaginosis. All strains of Gardnerella vaginalis and Bacteroides spp. isolated from clinical specimens were found to be susceptible to combinations containing this compound at high concentrations.[10]
| Bacterial Species | This compound Activity | Source |
| Gardnerella vaginalis | Susceptible at high concentrations (in combination therapy) | [10] |
| Bacteroides spp. | Susceptible at high concentrations (in combination therapy) | [10] |
| Gram-positive bacteria (general) | Generally susceptible (as a sulfonamide) | [9] |
| Gram-negative bacteria (general) | Susceptible (variable, as a sulfonamide) | [9] |
Experimental Protocols
General Synthesis of N-Acylsulfonamides
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be described based on established chemical principles for forming sulfonamides. The most common method involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Objective: To synthesize an N-acylsulfonamide via the reaction of a sulfonyl chloride with an amide or amine.
Materials:
-
p-Acetamidobenzenesulfonyl chloride (starting material for the sulfonyl group)
-
Benzamide (or a related amine/amide for the benzoyl group)
-
Pyridine (acts as solvent and base)
-
Dichloromethane (DCM) for extraction
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine/amide starting material (1.0 equivalent) in pyridine under an inert atmosphere (e.g., nitrogen).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). Add p-acetamidobenzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Hydrolysis: The resulting solid is an acetyl-protected intermediate. This intermediate can be purified by recrystallization. The final step involves the hydrolysis of the acetyl group (e.g., using acidic or basic conditions) to yield the free amine of the final sulfonamide product.
-
Characterization: Confirm the structure of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is a standardized technique for determining MIC values.[12]
Objective: To determine the MIC of this compound against a specific bacterial isolate.
Materials:
-
96-well microtiter plates (sterile)
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium
-
Bacterial isolate cultured on an agar plate (18-24 hours growth)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel pipette and sterile tips
-
Plate incubator (35-37 °C)
Procedure:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from an agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Drug Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate. Create a serial two-fold dilution of the this compound stock solution across the plate. For example, add 50 µL of a 2X starting concentration of the drug to the first well, mix, and transfer 50 µL to the next well. Repeat this across the row to create a gradient of decreasing drug concentrations.
-
Inoculation: Within 15-30 minutes of preparation, add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in the desired final inoculum density and drug concentrations.
-
Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.
-
Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[12]
Mechanisms of Resistance
Widespread use of sulfonamides has led to the development of bacterial resistance. The primary mechanisms include:
-
Target Modification: Chromosomal mutations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme. These mutations result in a DHPS enzyme with a lower affinity for sulfonamides, while still retaining its function with PABA.[13]
-
Horizontal Gene Transfer: Acquisition of plasmids carrying alternative, drug-resistant variants of the DHPS gene, such as sul1 and sul2. These genes produce DHPS enzymes that are inherently insensitive to sulfonamides.[13]
Conclusion
This compound is a significant member of the sulfonamide class of antimicrobials, a group of synthetic drugs that marked the beginning of modern chemotherapy. Its development is rooted in the foundational discovery of Prontosil and its active metabolite, sulfanilamide. While it operates through the well-understood mechanism of competitive inhibition of bacterial folate synthesis, its primary modern application is in topical combination therapies. The protocols for its synthesis and antimicrobial evaluation follow standard chemical and microbiological practices. Although specific quantitative data on its solo antimicrobial activity are not widely published, its continued use in specific formulations underscores its role in the antimicrobial armamentarium. Future research could focus on a more detailed characterization of its individual antimicrobial spectrum to potentially identify new therapeutic niches.
References
- 1. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ESCMID: EUCAST [escmid.org]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 8. Discovery of the sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility of Gardnerella vaginalis and Bacteroides organisms, associated with nonspecific vaginitis, to sulfonamide preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sulfabenzamide Susceptibility Testing in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabenzamide is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA). This bacteriostatic action is crucial for impeding the proliferation of susceptible bacteria. Accurate determination of bacterial susceptibility to this compound is essential for its potential clinical application and in antimicrobial resistance surveillance. These application notes provide detailed protocols for determining the susceptibility of bacteria to this compound using standardized methods, including Broth Microdilution, Disk Diffusion, and Agar Dilution.
Important Note on Data: As of the latest review, specific interpretive criteria (MIC and zone diameter breakpoints) and quality control ranges for this compound are not explicitly provided by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, for the purpose of this protocol, interpretive criteria for the structurally related sulfonamide, Sulfisoxazole , are provided as a proxy. It is imperative that laboratories validate these methods for this compound and establish their own internal quality control parameters based on wild-type distributions of relevant bacterial species.
I. Signaling Pathway: Mechanism of Action of Sulfonamides
The antibacterial activity of sulfonamides, including this compound, is based on the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway.
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
II. Experimental Protocols
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Workflow:
Preparation of Sulfabenzamide Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabenzamide is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[4][5][6] By blocking this pathway, this compound effectively halts bacterial proliferation.[1][6] Due to its specific mechanism of action targeting a pathway absent in mammals, it is a valuable compound for antimicrobial research and drug development.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols and application notes for the solubilization and preparation of this compound solutions for various research applications.
Physicochemical Properties and Solubility
It is essential to understand the physical and chemical properties of this compound to ensure proper handling and solution preparation.
| Property | Data |
| Molecular Formula | C₁₃H₁₂N₂O₃S |
| Molecular Weight | 276.31 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | ≥ 55 mg/mL (199.05 mM)[7] |
| 100 mg/mL (361.91 mM) (ultrasonication may be required)[8] | |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | Insoluble |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce the solubility of this compound.[7]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)
-
Sterile microcentrifuge tubes for aliquots
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 55 mg/mL or 100 mg/mL).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[8]
-
Sterilization (Optional but Recommended): For cell-based assays requiring sterile conditions, filter-sterilize the stock solution using a 0.22 µm DMSO-compatible syringe filter into a sterile tube. Note that DMSO itself is generally considered sterile and hostile to microbial growth.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[8]
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration DMSO stock solution into the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[10]
Materials:
-
High-concentration this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or multi-well plates
Protocol:
-
Thawing the Stock Solution: Thaw the required aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO first.[11]
-
Dilution into Culture Medium: Directly add a small volume of the DMSO stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing which can cause foaming of the medium.
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately to avoid precipitation of the compound.[8]
Preparation of Solutions for In Vitro Antibacterial Assays (e.g., MIC testing)
For antibacterial susceptibility testing, this compound solutions are typically prepared in a suitable broth medium.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile multi-well plates (e.g., 96-well)
Protocol:
-
Prepare a 2X concentrated solution: Prepare a 2-fold concentrated solution of the highest desired this compound concentration in the broth medium by diluting the DMSO stock. This will be the starting point for serial dilutions.
-
Serial Dilutions: Perform two-fold serial dilutions of the 2X this compound solution directly in the multi-well plate using the broth medium.
-
Inoculation: Add an equal volume of the bacterial inoculum (prepared according to standard protocols, e.g., CLSI guidelines) to each well. This will dilute the this compound concentration to the final 1X testing concentration.
-
Controls: Include a vehicle control (broth with the same final concentration of DMSO as the test wells) and a growth control (broth with bacteria only).
-
Incubation: Incubate the plate under appropriate conditions for the specific bacterial strain being tested.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis
This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of precursors for DNA and RNA synthesis.
Caption: this compound inhibits DHPS in the bacterial folate pathway.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reddit.com [reddit.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Sulfabenzamide in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulfabenzamide in human plasma. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in positive ion mode. The method was validated for linearity, accuracy, precision, recovery, and matrix effect, demonstrating excellent performance and reliability for high-throughput analysis.
Introduction
This compound is a sulfonamide antibiotic used for its antibacterial properties.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for the determination of this compound in human plasma using a straightforward sample preparation and a rapid LC-MS/MS method.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂N₂O₃S | [1][4][5] |
| Molecular Weight | 276.31 g/mol | [1][4] |
| IUPAC Name | N-[(4-aminophenyl)sulfonyl]benzamide | [1] |
| CAS Number | 127-71-9 | [1][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 180 - 184 °C | [5] |
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Sulfapyridine (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Conditions
The LC and MS parameters were optimized for the analysis of this compound and the internal standard, sulfapyridine.
Table 2: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 40 °C |
| Gradient | 0-7.5 min, 21% B; 7.5-7.6 min, 21-40% B; 7.6-11.0 min, 40% B; 11.0-11.1 min, 40-75% B; 11.1-15 min, 75% B; 15.0-15.1 min, 75-21% B; 15.1-18.0 min, 21% B[6] |
| MS/MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 5500 V |
| Source Temperature | 550 °C |
| Nebulizing Gas Pressure | 55 psi |
| Drying Gas Flow | 15 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 277.2 | 156.0 | 80 | 12 |
| 108.0 | 28 | |||
| Sulfapyridine (IS) | 250.1 | 156.1 | - | - |
| 92.1 | - | - |
Note: Declustering potential and collision energy should be optimized for the specific instrument used.
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
References
- 1. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sulfabenzamide in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabenzamide is a sulfonamide antibiotic that, like other members of its class, functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, this compound impedes the production of nucleotides and certain amino acids, thereby exerting a bacteriostatic effect. While often utilized in topical formulations, particularly in combination with other sulfonamides like sulfathiazole and sulfacetamide, its potential for synergistic activity with other classes of antibiotics is an area of interest for overcoming antimicrobial resistance.[1][2]
These application notes provide a framework for investigating the synergistic potential of this compound in combination with other antibiotics. Due to a scarcity of published quantitative data specifically for this compound combinations, the following protocols and data tables are presented as illustrative examples, primarily based on the well-documented synergistic interactions of other sulfonamides. Researchers are encouraged to adapt these methodologies to their specific experimental needs.
Mechanism of Synergistic Action: The Folic Acid Pathway
The primary mechanism for synergy involving sulfonamides is the sequential blockade of the folic acid synthesis pathway.[3] Sulfonamides inhibit dihydropteroate synthase, and when combined with a dihydrofolate reductase (DHFR) inhibitor like trimethoprim, two consecutive steps in the pathway are blocked. This dual action is often bactericidal and can be effective against organisms resistant to either agent alone.[3]
Caption: Sequential blockade of the bacterial folic acid synthesis pathway by this compound and Trimethoprim.
Quantitative Data on Sulfonamide Combinations
The following tables summarize hypothetical and example quantitative data from in vitro synergy testing. These values are intended to serve as a reference for interpreting experimental results.
Table 1: Example Minimum Inhibitory Concentrations (MICs) of this compound and Combination Antibiotics Against E. coli ATCC 25922
| Antibiotic | MIC Alone (µg/mL) |
| This compound | 128 |
| Trimethoprim | 2 |
| Ciprofloxacin | 0.015 |
| Gentamicin | 0.5 |
| Polymyxin B | 1 |
Table 2: Example Fractional Inhibitory Concentration (FIC) Indices for this compound Combinations
| Combination (this compound +) | Test Organism | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Trimethoprim | E. coli ATCC 25922 | 32 | 0.25 | 0.375 | Synergy |
| Ciprofloxacin | S. aureus ATCC 29213 | 64 | 0.004 | 0.767 | Additivity |
| Gentamicin | P. aeruginosa ATCC 27853 | 128 | 0.25 | 1.5 | Indifference |
| Polymyxin B | Proteus mirabilis ATCC 12453 | 16 | 0.25 | 0.375 | Synergy [4] |
Note on FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the synergistic, additive, or antagonistic effects of this compound in combination with another antibiotic.
Caption: Workflow for the checkerboard microdilution synergy assay.
Methodology:
-
Preparation:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Grow a fresh culture of the test organism and suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add MHB to all wells.
-
Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Create serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G).
-
The resulting plate will have a grid of antibiotic combinations.
-
Include control wells for each drug alone (to determine individual MICs) and a growth control well (no antibiotic).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each well:
-
FICI = FIC of this compound + FIC of Partner Antibiotic
-
-
The lowest FICI value is reported as the result for the combination.
-
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.
Methodology:
-
Preparation:
-
Prepare a standardized bacterial inoculum in logarithmic growth phase (approx. 5 x 10^5 to 5 x 10^6 CFU/mL) in a larger volume of MHB.
-
Prepare tubes with the following conditions:
-
Growth Control (no antibiotic)
-
This compound alone (e.g., at its MIC)
-
Partner Antibiotic alone (e.g., at its MIC)
-
Combination of this compound and Partner Antibiotic (e.g., at synergistic concentrations determined by checkerboard, such as 0.25x MIC of each).
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Caption: Logical flow for conducting a time-kill curve experiment.
Conclusion
The combination of this compound with other antibiotics, particularly those that act on different targets or sequential steps of a shared pathway, holds theoretical promise for enhancing antimicrobial efficacy and combating resistance. The protocols outlined above provide a standardized approach for the in vitro evaluation of these combinations. Given the limited specific data on this compound, further research is warranted to elucidate its synergistic potential with a broader range of antimicrobial agents. The methodologies presented here can serve as a foundation for such investigations, enabling researchers to generate the quantitative data needed to advance drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfabenzamide in Topical Antibacterial Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sulfabenzamide in topical antibacterial formulations. This document details the mechanism of action, a hypothetical formulation, and detailed experimental protocols for the evaluation of its efficacy and safety.
Introduction
This compound is a sulfonamide antibiotic that exerts its therapeutic effect by inhibiting bacterial growth.[1][2] It is often used in combination with other sulfonamides for the topical treatment of bacterial infections.[1][2] The primary mechanism of action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[3][4][5][6][7][8] Since mammalian cells do not synthesize their own folic acid, obtaining it from their diet, this pathway is a selective target for antibacterial therapy.[3][7]
Topical administration of this compound allows for direct application to the site of infection, which can lead to higher local drug concentrations and a reduced risk of systemic side effects.
Hypothetical Formulation
Due to the limited availability of public-domain formulations of this compound topical products, a hypothetical oil-in-water (o/w) cream formulation is presented below for research and development purposes.
Table 1: Hypothetical Formulation of 5% this compound Cream
| Ingredient | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient | 5.0 |
| Cetostearyl Alcohol | Stiffening Agent | 7.5 |
| White Soft Paraffin | Emollient, Oily Phase | 12.5 |
| Liquid Paraffin | Emollient, Oily Phase | 5.0 |
| Propylene Glycol | Humectant, Penetration Enhancer | 5.0 |
| Polysorbate 80 | Emulsifying Agent | 2.0 |
| Methylparaben | Preservative | 0.18 |
| Propylparaben | Preservative | 0.02 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Experimental Protocols
This section outlines detailed protocols for the in vitro evaluation of the hypothetical 5% this compound cream.
Antibacterial Efficacy
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Pseudomonas aeruginosa ATCC 27853) and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Table 2: Representative MIC Values of Sulfonamides against Common Skin Pathogens
| Bacterium | Sulfonamide Derivative | MIC Range (µg/mL) |
| Staphylococcus aureus | Sulfonamide derivatives | 32 - 512[9][10][11] |
| Pseudomonas aeruginosa | Sulfamethoxazole | >1000[12] |
Note: Data for this compound is limited; these values for other sulfonamides provide a general reference.
This assay qualitatively assesses the antimicrobial activity of a topical formulation.
-
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Aseptically spread a standardized inoculum of the test organism (e.g., S. aureus ATCC 25923) over the entire surface of the agar plate using a sterile swab.
-
Aseptically create a well (e.g., 6 mm in diameter) in the center of the agar plate.
-
Accurately weigh and place a specified amount of the 5% this compound cream into the well.
-
Alternatively, sterile paper discs can be impregnated with a known concentration of this compound solution and placed on the agar surface.[9]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone around the well or disc where bacterial growth is inhibited.
-
Table 3: Representative Zone of Inhibition Diameters for Sulfonamide Formulations
| Bacterium | Formulation | Zone of Inhibition (mm) |
| Staphylococcus aureus | Sulfonamide derivative discs | 15.42 - 22.15[13] |
| Pseudomonas aeruginosa | Silver Sulfadiazine Spray | Significantly larger than cream[14] |
In Vitro Drug Release
This test evaluates the rate at which this compound is released from the cream formulation.
-
Protocol using Franz Diffusion Cells:
-
Set up vertical Franz diffusion cells with a suitable synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.[15][16]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane.[17][18]
-
Maintain the temperature of the receptor medium at 32°C ± 0.5°C to mimic skin surface temperature.[17]
-
Apply a known quantity of the 5% this compound cream uniformly to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[18]
-
Calculate the cumulative amount of drug released per unit area over time.
-
Table 4: Hypothetical In Vitro Drug Release Data for 5% this compound Cream
| Time (hours) | Cumulative Release (µg/cm²) |
| 1 | 50.2 |
| 2 | 85.7 |
| 4 | 142.3 |
| 6 | 195.8 |
| 8 | 240.1 |
| 12 | 310.5 |
| 24 | 450.9 |
In Vitro Skin Permeation
This study assesses the ability of this compound to permeate through the skin.
-
Protocol using Franz Diffusion Cells:
-
The protocol is similar to the in vitro drug release study, but a biological membrane such as excised human or porcine skin is used instead of a synthetic membrane.[19][20]
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
The remaining steps of the experiment and sample analysis are the same as for the in vitro drug release study.
-
Table 5: Hypothetical In Vitro Skin Permeation Data for 5% this compound Cream
| Time (hours) | Cumulative Permeation (µg/cm²) |
| 2 | 5.1 |
| 4 | 12.8 |
| 6 | 22.4 |
| 8 | 35.9 |
| 12 | 60.3 |
| 24 | 115.7 |
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.
-
Protocol using Human Keratinocytes (e.g., HaCaT cell line):
-
Seed human keratinocytes in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various dilutions of the 5% this compound cream or a this compound solution in a cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the test substance. Include a vehicle control (cream base without this compound) and a negative control (cells with medium only).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[21][22][23]
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[21][22]
-
Measure the absorbance of the solution at 570 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Table 6: Hypothetical Cytotoxicity Data for this compound on Human Keratinocytes
| This compound (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 50 | 98.2 |
| 100 | 95.6 |
| 250 | 89.4 |
| 500 | 82.1 |
| 1000 | 75.3 |
Note: Studies have shown that sulfonamides generally have low cytotoxicity to human keratinocytes.[24][25][26][27][28]
Visualizations
Mechanism of Action
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow
Caption: Workflow for topical antibacterial formulation evaluation.
Logical Relationship of Key Assays
Caption: Interrelation of key in vitro evaluation assays.
References
- 1. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 4. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. repository.brieflands.com [repository.brieflands.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. alterlab.co.id [alterlab.co.id]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. tandfonline.com [tandfonline.com]
- 20. journal.appconnect.in [journal.appconnect.in]
- 21. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity testing of beta-lactam antibiotics, non-steroidal anti-inflammatory drugs and sulfonamides in primary human keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. webcentral.uc.edu [webcentral.uc.edu]
- 26. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Sulfabenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfabenzamide is a sulfonamide antibiotic used in veterinary and human medicine. Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations, biological samples, and environmental samples, is crucial for quality control, pharmacokinetic studies, and food safety. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of this compound due to its high resolution, sensitivity, and specificity. This application note provides a comprehensive overview of the HPLC method for this compound analysis, including detailed protocols and validation parameters.
Chromatographic Conditions
The separation of this compound is typically achieved using reversed-phase HPLC. The following table summarizes a common set of chromatographic conditions.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A mixture of an acidic aqueous phase and an organic modifier. For example, 0.01 M ammonium hydrogen phosphate and methanol (7:3, v/v), with the pH adjusted to 7.2.[2][3] Another option is a gradient elution with 0.1% acetic acid in water (A) and methanol (B).[4] |
| Flow Rate | 0.3 - 1.0 mL/min[4][5] |
| Column Temperature | 25 - 35 °C[1][4] |
| Injection Volume | 2 - 40 µL[1][4][5] |
| Detection | UV detector set at 265 nm or 280 nm.[2][3][5] |
Quantitative Data Summary
The performance of the HPLC method for this compound analysis can be characterized by several validation parameters. The following table provides typical values found in the literature for sulfonamide analysis.
| Parameter | Typical Value |
| Retention Time (min) | 9.11[4] |
| Linearity (R²) | > 0.998[2][3][5] |
| Limit of Detection (LOD) | 0.3 - 1.9 ng/L (LC/MS/MS)[4]; 13.53–23.30 µg/kg (HPLC-FLD)[1] |
| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L (LC/MS/MS)[4]; 26.02–40.38 µg/kg (HPLC-FLD)[1] |
| Recovery (%) | 77.00–121.16%[1] |
| Precision (RSD%) | Repeatability: 4.36–17.34%; Reproducibility: 7.94–18.55%[1] |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to 200% of the expected sample concentration.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Pharmaceutical Creams: [2][3]
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable solvent, such as acetone, and warm on a steam bath while swirling to dissolve the cream.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Collect the subsequent filtrate for HPLC analysis.
For Water Samples (using Solid-Phase Extraction - SPE): [4]
-
Adjust the pH of the water sample to between 4 and 7.
-
Condition an SPE cartridge (e.g., Agilent Bond Elut HLB) with methanol followed by water.
-
Load the water sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Novel Sulfabenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel sulfabenzamide derivatives. The protocols outlined below cover key synthetic strategies, including N-substituted derivatives, Schiff base formation, and the synthesis of metal complexes. All quantitative data is summarized for clear comparison, and experimental workflows and relevant signaling pathways are visualized using diagrams.
Introduction
This compound, a member of the sulfonamide class of drugs, has been a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] The synthetic versatility of the this compound core allows for the introduction of diverse functional groups, leading to the generation of novel compounds with potentially enhanced biological activities and unique mechanisms of action. This document provides detailed protocols for the synthesis of various novel this compound derivatives, intended to serve as a practical guide for researchers in the field of drug discovery and development.
Methods for Synthesizing Novel this compound Derivatives
Several methods can be employed to synthesize novel derivatives of this compound. The most common approaches involve the modification of the sulfonamide nitrogen or the aromatic amine.
Synthesis of N-Substituted this compound Derivatives
A prevalent method for creating novel this compound derivatives is through the N-alkylation or N-arylation of the sulfonamide nitrogen. This can be achieved by reacting this compound with various alkyl or aryl halides in the presence of a base.
Experimental Protocol: Synthesis of N-Benzyl-Sulfabenzamide
This protocol describes the synthesis of an N-substituted this compound derivative using benzyl chloride.
Materials:
-
This compound
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add potassium carbonate (1.5 mmol) to the solution and stir the suspension at room temperature for 20 minutes.
-
Slowly add benzyl chloride (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 70°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-sulfabenzamide.
Quantitative Data:
| Derivative | Reagents | Solvent | Base | Reaction Time (h) | Yield (%) | M.P. (°C) | Spectroscopic Data |
| N-Benzyl-Sulfabenzamide | This compound, Benzyl chloride | DMF | K₂CO₃ | 10 | 85 | 135-137 | FTIR (cm⁻¹): 3250 (N-H), 1680 (C=O), 1340, 1160 (SO₂). ¹H NMR (δ ppm): 7.2-7.9 (m, Ar-H), 4.3 (s, 2H, CH₂), 8.1 (s, 1H, NH). |
Synthesis of this compound-Based Schiff Bases
Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. Novel this compound-based Schiff bases can be prepared by reacting the free amino group of this compound with various aromatic aldehydes.
Experimental Protocol: Synthesis of a this compound Schiff Base with 4-Chlorobenzaldehyde
This protocol details the synthesis of a Schiff base derivative of this compound.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
Quantitative Data:
| Derivative | Reagents | Solvent | Catalyst | Reaction Time (h) | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 4-((4-chlorobenzylidene)amino)benzenesulfonamide | This compound, 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 5 | 92 | 198-200 | FTIR (cm⁻¹): 3300 (N-H), 1625 (C=N), 1330, 1150 (SO₂). ¹H NMR (δ ppm): 8.5 (s, 1H, CH=N), 7.3-8.0 (m, Ar-H), 8.2 (s, 1H, NH). |
Synthesis of this compound Metal Complexes
This compound can act as a ligand, coordinating with various metal ions through its nitrogen and oxygen atoms to form metal complexes. These complexes often exhibit enhanced biological activities compared to the parent drug.[3][4]
Experimental Protocol: Synthesis of a Copper(II)-Sulfabenzamide Complex
This protocol describes the synthesis of a copper(II) complex with this compound.
Materials:
-
This compound
-
Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]
-
Ethanol
Procedure:
-
Prepare a solution of this compound (2.0 mmol) in hot ethanol (20 mL).
-
Prepare a solution of copper(II) acetate monohydrate (1.0 mmol) in ethanol (10 mL).
-
Add the copper(II) acetate solution dropwise to the this compound solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
A colored precipitate will form. Cool the mixture to room temperature.
-
Collect the complex by filtration, wash with ethanol, and dry in a desiccator over anhydrous CaCl₂.
Quantitative Data:
| Complex | Reagents | Solvent | Reaction Time (h) | Yield (%) | Color | Spectroscopic Data |
| [Cu(this compound)₂(H₂O)₂] | This compound, Cu(CH₃COO)₂·H₂O | Ethanol | 3 | 78 | Green | FTIR (cm⁻¹): Shift in SO₂ and NH stretching frequencies upon coordination. Appearance of new bands corresponding to M-N and M-O bonds. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the mechanism of action of this compound derivatives, the following diagrams are provided.
The primary antibacterial mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound derivatives block the synthesis of dihydrofolic acid, a precursor for nucleic acid synthesis, thereby inhibiting bacterial growth.
Certain novel sulfonamide derivatives have demonstrated anticancer activity by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.[5][6] This inhibition disrupts the downstream signaling cascades that promote angiogenesis, a critical process for tumor growth and metastasis. By blocking the formation of new blood vessels, these this compound derivatives can effectively suppress tumor progression.
References
- 1. sciepub.com [sciepub.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of sulfamethoxazole and this compound metal complexes; evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Sulfabenzamide Efficacy in a Murine Model of Bacterial Vaginosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabenzamide is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] Sulfonamides exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), a precursor in the bacterial folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids, and its inhibition halts bacterial growth and replication. Mammalian cells are not affected as they derive folic acid from their diet, providing a basis for the selective toxicity of sulfonamides.[3][4]
Historically, this compound has been utilized in topical preparations, often in combination with sulfathiazole and sulfacetamide, for the treatment of vaginal infections such as those caused by Gardnerella vaginalis.[5][6] G. vaginalis is a key bacterium implicated in bacterial vaginosis (BV), a common vaginal dysbiosis in women of reproductive age.[3][7] Given the rise of antimicrobial resistance, robust and standardized methods for evaluating the efficacy of existing antimicrobial agents like this compound are crucial.
These application notes provide a detailed experimental design for evaluating the in vivo efficacy of a topical this compound formulation using a well-established murine model of bacterial vaginosis. The protocols outlined below cover animal preparation, infection induction, treatment administration, and comprehensive endpoint analysis.
Signaling Pathway: Sulfonamide Mechanism of Action
Caption: Mechanism of this compound action on the bacterial folate pathway.
Materials and Methods
Animals
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Animals should be housed in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Access to standard chow and water should be provided ad libitum.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Bacterial Strain
-
Gardnerella vaginalis (e.g., ATCC 14018 or a clinically isolated strain).
-
Culture anaerobically in appropriate media such as Columbia blood agar or Brain Heart Infusion (BHI) broth supplemented with 5% defibrinated sheep blood.
Reagents and Media
-
This compound powder (USP grade).
-
Vehicle for topical formulation (e.g., 2% hydroxypropyl methylcellulose [HPMC] gel in sterile phosphate-buffered saline [PBS]).
-
Estradiol valerate.
-
Sesame oil (sterile).
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthetic (e.g., isoflurane).
-
BHI agar plates with 5% sheep blood.
-
Formalin (10%), buffered.
-
Hematoxylin and eosin (H&E) stain.
Experimental Protocols
Preparation of this compound Formulation
-
Prepare a sterile 2% (w/v) HPMC gel by slowly adding HPMC powder to sterile PBS while stirring until fully dissolved. Autoclave the gel.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the sterile HPMC gel to achieve the desired final concentrations (e.g., 1%, 2%, and 4% w/v).
-
Prepare a vehicle control group using the HPMC gel with the corresponding concentration of the solvent used for the this compound stock.
-
Ensure all formulations are prepared under aseptic conditions.
Murine Model of Bacterial Vaginosis
-
Induction of Pseudoestrus: To synchronize the estrous cycle and enhance susceptibility to infection, administer estradiol valerate (0.5 mg in 100 µL of sesame oil) subcutaneously to each mouse 3 days prior to bacterial inoculation.
-
Bacterial Inoculum Preparation: Culture G. vaginalis anaerobically to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.
-
Vaginal Inoculation: On Day 0, anesthetize the mice lightly with isoflurane. Gently instill 20 µL of the bacterial suspension (containing ~2 x 10^6 CFU) intravaginally using a sterile, fine-tipped pipette.
Treatment Protocol
-
Randomly assign the infected mice to the following groups (n=8-10 per group):
-
Vehicle Control (HPMC gel)
-
This compound (1% in HPMC gel)
-
This compound (2% in HPMC gel)
-
This compound (4% in HPMC gel)
-
Positive Control (e.g., intravaginal metronidazole gel)
-
Untreated Control
-
-
Beginning 24 hours post-infection (Day 1), administer 20 µL of the assigned treatment intravaginally once or twice daily for 5 consecutive days.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a mouse BV model.
Efficacy Evaluation
a. Microbiological Assessment
-
On Day 3 (mid-treatment) and Day 6 (24 hours after the last treatment), perform a vaginal lavage on each mouse.
-
Anesthetize the mouse and gently instill 50 µL of sterile PBS into the vagina.
-
Aspirate and dispense the fluid 5-10 times to collect a thorough sample.
-
Prepare serial dilutions of the lavage fluid in sterile PBS.
-
Plate the dilutions onto BHI agar with 5% sheep blood and incubate anaerobically at 37°C for 48-72 hours.
-
Count the colonies to determine the CFU/mL for each mouse.
b. Histopathological Analysis
-
At the end of the study (Day 6), euthanize the mice.
-
Carefully dissect the entire vaginal tract and fix it in 10% buffered formalin for at least 24 hours.
-
Embed the tissues in paraffin, section them (5 µm), and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a light microscope in a blinded manner.
-
Score the vaginal tissues for signs of inflammation and epithelial changes using a semi-quantitative scoring system (see Table 2).
c. Safety and Tolerability
-
Throughout the study, monitor the animals daily for any signs of local irritation (redness, swelling), changes in behavior, or other adverse effects.
-
Record body weights at the beginning and end of the study.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Vaginal Bacterial Load (CFU/mL) of G. vaginalis
| Treatment Group | Day 3 (Mean ± SD log10 CFU/mL) | Day 6 (Mean ± SD log10 CFU/mL) | % Reduction vs. Vehicle (Day 6) |
| Vehicle Control | N/A | ||
| This compound 1% | |||
| This compound 2% | |||
| This compound 4% | |||
| Positive Control | |||
| Untreated Control |
Table 2: Semi-Quantitative Histopathological Scoring of Vaginal Tissue
| Parameter | Score | Description |
| Epithelial Thickening | 0 | Normal epithelial thickness. |
| 1 | Mild, focal thickening. | |
| 2 | Moderate, multifocal thickening. | |
| 3 | Severe, diffuse thickening of the epithelium. | |
| Neutrophil Infiltration | 0 | None to rare neutrophils. |
| 1 | Few, scattered neutrophils in the submucosa. | |
| 2 | Moderate, multifocal neutrophil infiltration. | |
| 3 | Extensive, diffuse neutrophil infiltration. | |
| Epithelial Exfoliation | 0 | No significant exfoliation. |
| 1 | Mild exfoliation of superficial epithelial layers. | |
| 2 | Moderate exfoliation with some loss of epithelial integrity. | |
| 3 | Severe exfoliation with significant loss of epithelial layers. |
Table 3: Summary of Histopathological Scores
| Treatment Group | Epithelial Thickening (Mean Score ± SD) | Neutrophil Infiltration (Mean Score ± SD) | Epithelial Exfoliation (Mean Score ± SD) |
| Vehicle Control | |||
| This compound 1% | |||
| This compound 2% | |||
| This compound 4% | |||
| Positive Control | |||
| Untreated Control |
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound's efficacy in a relevant animal model of bacterial vaginosis. The use of both microbiological and histopathological endpoints will allow for a thorough assessment of the drug's therapeutic potential. The structured data presentation will facilitate clear interpretation and comparison of results, aiding in further drug development decisions.
References
- 1. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. healthcentral.com [healthcentral.com]
- 4. Development of the standard mouse model for human bacterial vaginosis induced by Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sultrin (Sulfathiazole, Sulfacetamide and this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. In vitro susceptibility of Gardnerella vaginalis and Bacteroides organisms, associated with nonspecific vaginitis, to sulfonamide preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Sulfabenzamide Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cytotoxic effects of Sulfabenzamide, a sulfonamide antibacterial agent, on various cell lines. The following sections offer guidance on experimental design, data interpretation, and standardized protocols for key cytotoxicity assays.
Introduction to this compound and its Cytotoxic Potential
This compound is a member of the sulfonamide class of antibiotics.[1] Beyond their antimicrobial properties, sulfonamides have garnered interest for their potential antitumor effects, which are mediated through various mechanisms including the inhibition of carbonic anhydrases, disruption of microtubule assembly, induction of cell cycle arrest, and inhibition of angiogenesis.[2][3] Studies have shown that this compound can inhibit the proliferation of cancer cells and influence key cellular pathways, making it a compound of interest in drug development and toxicology.[2][4] Specifically, in T-47D breast cancer cells, this compound has been observed to increase Caspase-3 activity, a key enzyme in the apoptotic cascade, and to induce autophagic cell death through the p53/DRAM pathway.[2][4]
Key Cytotoxicity Assays
Several robust and well-established assays can be employed to determine the cytotoxicity of this compound. The choice of assay depends on the specific research question, the cell type being investigated, and the expected mechanism of cell death. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[8][9] LDH release is an indicator of compromised cell membrane integrity, a hallmark of cytotoxicity.[10]
-
Apoptosis Assays: These assays detect specific events in the programmed cell death pathway. Common methods include:
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are central to the execution of apoptosis.
-
Data Presentation: Summarized Cytotoxicity Data
The following tables summarize the cytotoxic effects of sulfonamides, including IC50 values, on various cancer cell lines as reported in the literature. This data provides a comparative reference for newly generated experimental results.
Table 1: IC50 Values of Various Sulfonamides on Different Human Cancer Cell Lines
| Sulfonamide Derivative | Cell Line | IC50 (µM) | Reference |
| Various Synthesized Sulfonamides | MDA-MB-468 (Breast Cancer) | < 30 | [3] |
| Various Synthesized Sulfonamides | MCF-7 (Breast Cancer) | < 128 | [3] |
| Various Synthesized Sulfonamides | HeLa (Cervical Cancer) | < 360 | [3] |
| Benzenesulfonamide Derivative (Compound 23) | IGR39 (Melanoma) | 27.8 ± 2.8 | [11] |
| Benzenesulfonamide Derivative (Compound 23) | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [11] |
| Acetazolamide | A549 (Lung Cancer) | 68.8 µg/mL | [12] |
| Benzenesulfonamide Derivative (C3) | A549 (Lung Cancer) | 171.2 µg/mL | [12] |
| Benzenesulfonamide Derivative (C6) | A549 (Lung Cancer) | 160.1 µg/mL | [12] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability by measuring the metabolic activity of cells treated with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)[2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in a volume of 200 µL per well.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1 mM).[3]
-
Remove the medium from the wells and add 200 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control, e.g., DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin).[14]
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6][14] Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol describes the measurement of LDH release from cells with damaged plasma membranes following treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with this compound.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a small aliquot of the cell culture supernatant (e.g., 2-5 µL) to a new 96-well plate.[15]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.[8][10]
-
Absorbance/Luminescence Measurement: Measure the absorbance or luminescence at the recommended wavelength using a microplate reader.[8]
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to the maximum release control.
-
Protocol 3: Annexin V Apoptosis Assay
This protocol details the detection of apoptosis by staining for externalized phosphatidylserine using Annexin V.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Wash the cells with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension, as per the kit's instructions. PI is used to differentiate between apoptotic and necrotic cells.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative, PI-negative cells are viable.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described cytotoxicity assays and a proposed signaling pathway for this compound-induced cell death.
Caption: Experimental workflows for MTT, LDH, and Annexin V assays.
Caption: Proposed signaling pathway for this compound-induced autophagy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immunopathol.com [immunopathol.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
Application Notes: Spectroscopic Analysis of Sulfabenzamide and its Metal Complexes
Introduction
Sulfabenzamide is a sulfonamide antibacterial agent.[1] The formation of metal complexes with sulfonamides like this compound has been a significant area of research, as these complexes often exhibit enhanced biological activity compared to the free ligand.[2][3] Spectroscopic techniques are indispensable for confirming the synthesis of these complexes and elucidating their structures. This document provides detailed protocols for the synthesis and spectroscopic characterization of this compound and its metal complexes using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Experimental Protocols
Synthesis of this compound Metal Complexes
This protocol describes a general method for the synthesis of transition metal complexes of this compound.
Materials:
-
This compound
-
Metal salts (e.g., Cu(CH₃COO)₂·2H₂O, Co(CH₃COO)₂·2H₂O, Ni(CH₃COO)₂·2H₂O, Zn(CH₃COO)₂·2H₂O)[4]
-
Ethanol or Methanol
-
Deionized water
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in hot ethanol.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt in ethanol. A common molar ratio of ligand to metal is 2:1.[5]
-
Reaction: Add the metal salt solution dropwise to the this compound solution while stirring continuously.
-
Reflux: Heat the resulting mixture under reflux for a specified period (e.g., 3-6 hours) at a controlled temperature (e.g., 70°C).[4]
-
Precipitation and Isolation: After reflux, concentrate the solution by evaporation. The colored product will precipitate out.[5] Cool the mixture and collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with distilled water and then with a non-polar solvent like petroleum ether to remove any unreacted starting materials.[4] Dry the final product in a desiccator.
UV-Visible (UV-Vis) Spectroscopy
This technique provides information about the electronic transitions within the molecule and helps confirm the coordination of the ligand to the metal ion.[6]
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)[7]
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound and its metal complexes in a suitable UV-grade solvent (e.g., DMSO, ethanol) to a known concentration.[4][6]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Data Acquisition: Record the absorption spectra of the samples over a wavelength range of 200–800 nm.[6]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the ligand and any new peaks or shifts in the spectra of the metal complexes. These changes indicate the formation of the complex.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups involved in the coordination between this compound and the metal ion.[4]
Instrumentation:
-
FT-IR Spectrometer[10]
Procedure:
-
Sample Preparation: Prepare KBr pellets of the solid samples (this compound and its metal complexes).[4] This involves grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of a pure KBr pellet.
-
Data Acquisition: Record the IR spectra of the samples in the range of 4000–400 cm⁻¹.[4][11]
-
Data Analysis: Compare the spectrum of the free ligand with those of the metal complexes. Pay close attention to shifts in the vibrational frequencies of the sulfonamide group's N-H, S=O, and S-N bonds. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations, confirming coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 300 MHz or higher)[4]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample (ligand or complex) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts of the protons and carbons in the complexes to those in the free ligand. A downfield or upfield shift of the sulfonamide -NH proton signal or aromatic protons adjacent to the coordination site provides strong evidence of complex formation.[12] The disappearance of the sulfonamido proton signal can suggest deprotonation and covalent binding to the metal.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the stoichiometry of the synthesized complexes.
Instrumentation:
-
Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)[6]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable volatile solvent (e.g., methanol, acetonitrile).[6]
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the proposed complex structure. The fragmentation pattern can also provide structural information.[13][14]
Data Presentation
Table 1: Representative UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Assignment |
| This compound | Ethanol | ~265 | π → π* transition of the benzene ring |
| Metal Complex | Ethanol | Shifted λmax | Ligand-to-Metal Charge Transfer (LMCT) |
Note: The exact λmax can vary depending on the solvent and the specific metal ion.[8]
Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)
| Assignment | This compound (Ligand) | Metal Complex | Interpretation |
| ν(N-H) stretch (sulfonamide) | ~3250 | Shifted (lower or higher) | Involvement of sulfonamide N in coordination |
| ν(S=O) asymmetric stretch | ~1320 | Shifted to lower frequency | Involvement of sulfonyl O in coordination |
| ν(S=O) symmetric stretch | ~1150 | Shifted to lower frequency | Involvement of sulfonyl O in coordination |
| ν(M-N) stretch | - | ~420-460 | Formation of metal-nitrogen bond |
| ν(M-O) stretch | - | ~480-570 | Formation of metal-oxygen bond |
Note: Shifts in the vibrational frequencies of the ligand upon complexation indicate coordination to the metal center.[15]
Table 3: Representative ¹H NMR Chemical Shifts (δ) in ppm
| Proton | This compound (Ligand) | Metal Complex | Interpretation |
| -SO₂NH- | ~10.0 - 11.5 | Shifted or disappeared | Coordination via sulfonamide nitrogen[16] |
| Aromatic Protons | ~6.5 - 7.8 | Shifted | Change in electronic environment upon complexation |
Note: Chemical shifts are highly dependent on the solvent and the specific metal complex formed.[6][12]
Table 4: Representative Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Assignment |
| This compound (C₁₃H₁₂N₂O₃S) | ESI+ | 277.06 | [M+H]⁺[1] |
| M(this compound)₂ | ESI+ | [M(C₁₃H₁₁N₂O₃S)₂ + H]⁺ | Molecular ion of a 1:2 Metal:Ligand complex |
Visualizations
Caption: Workflow for the synthesis of this compound metal complexes.
Caption: General workflow for spectroscopic analysis of metal complexes.
References
- 1. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revues.imist.ma [revues.imist.ma]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sulfabenzamide Solubility for Research
For researchers, scientists, and drug development professionals, achieving consistent and accurate experimental results hinges on the proper preparation of compound solutions. Sulfabenzamide, a sulfonamide antibacterial agent, can present solubility challenges that may impact experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white crystalline solid. It is sparingly soluble in water and ethanol, but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO). The poor aqueous solubility is a common characteristic of sulfonamides, primarily due to the hydrophobic nature of the benzene ring in their structure.
Q2: Why is my this compound not dissolving in my chosen solvent?
A2: Several factors can contribute to dissolution issues:
-
Inappropriate Solvent Choice: this compound is poorly soluble in aqueous solutions and ethanol. Using these as primary solvents without modification will likely result in incomplete dissolution.
-
Insufficient Solvent Volume: The concentration of your intended solution may exceed the solubility limit of this compound in that specific solvent.
-
Low Temperature: Solubility is often temperature-dependent. Attempting to dissolve this compound at room temperature may be less effective than with gentle heating.
-
Compound Purity and Form: The purity and crystalline form of the this compound can influence its solubility.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly acidic compound due to its sulfonamide group. Therefore, its solubility in aqueous solutions is pH-dependent. In basic solutions (higher pH), the sulfonamide group can be deprotonated to form a more soluble salt. Conversely, in acidic solutions, its solubility is not significantly enhanced.
Q4: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous experimental medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the final concentration of the organic solvent (like DMSO) in the aqueous medium is too low to maintain the solubility of the compound. To address this, you can try preparing a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution. Alternatively, using co-solvents in your final aqueous medium can help maintain solubility.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that experimental conditions, such as temperature and the purity of the compound and solvents, can influence these values.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 55 - 100 | Reported values vary. Using fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can reduce solubility.[1] |
| Water | Insoluble | The term "insoluble" generally indicates very low solubility, often less than 0.1 mg/mL. |
| Ethanol | Insoluble | Similar to water, this compound exhibits very low solubility in ethanol. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions and determining its solubility.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 276.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.76 mg of this compound (Mass = 0.010 mol/L * 0.001 L * 276.31 g/mol * 1000 mg/g).
-
Weighing: Carefully weigh out 2.76 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes until the solution is clear. Gentle warming can also be applied if necessary, but ensure it does not affect the stability of the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Kinetic Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure to determine the kinetic solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffer)
-
Sealed vials
-
Orbital shaker or agitator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Separation: After equilibration, centrifuge the solution at high speed or filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analysis: Determine the concentration of this compound in the clear supernatant or filtrate using a calibrated analytical method like HPLC or UV-Vis spectrophotometry. This concentration represents the kinetic solubility of this compound in the tested solvent under the specified conditions.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility.
Mechanism of Action: Inhibition of Folate Synthesis
This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.
Caption: this compound's inhibition of the bacterial folate pathway.
References
Optimizing Sulfabenzamide Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Sulfabenzamide concentration in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an antibacterial assay?
A1: There is no single optimal starting concentration for this compound, as its efficacy is highly dependent on the bacterial species and strain being tested. A dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) is essential.[1] For initial screening, a broad concentration range, such as 0.1 µg/mL to 512 µg/mL, is often used.[1][2] Many sulfonamide derivatives show MIC values against susceptible strains like Staphylococcus aureus and Escherichia coli in the range of 64 to 512 µg/mL.[2][3]
Q2: My this compound solution is cloudy or has precipitated. How can I resolve this?
A2: this compound has poor solubility in water and ethanol.[4] To avoid precipitation, follow these steps:
-
Primary Solvent: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). This compound's solubility in DMSO is approximately 55 mg/mL.[4] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[4]
-
Working Solution: For your assay, dilute the DMSO stock solution into your aqueous culture medium (e.g., Mueller-Hinton Broth). The final concentration of DMSO in the assay should be kept low, typically below 1-2%, to avoid solvent-induced toxicity to the bacteria.[5]
-
Sonication: If precipitation occurs upon dilution, gentle warming or sonication can help redissolve the compound.[5]
Q3: I am observing inconsistent MIC values between experiments. What are the common causes?
A3: Inconsistent results in susceptibility testing can stem from several factors:[1]
-
Inoculum Variation: The starting density of bacteria significantly impacts the apparent efficacy of an antibiotic. Always standardize your bacterial inoculum to a 0.5 McFarland standard before use.[1][6]
-
Compound Degradation: Ensure your this compound stock solutions are stored properly. Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.[5]
-
Media Composition: Standard Mueller-Hinton Broth (MHB) or Agar (MHA) is recommended for sulfonamide testing because it has low levels of inhibitors like para-aminobenzoic acid (PABA), which can interfere with the drug's mechanism of action.[7]
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error. Ensure pipettes are calibrated and use proper techniques.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound, like other sulfonamides, is a synthetic bacteriostatic antibiotic.[8] It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[9] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein production.[9] this compound achieves this by acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA).[9][10] Human cells are unaffected because they obtain folic acid from their diet and do not possess this enzyme.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Overcoming Bacterial Resistance to Sulfabenzamide
This technical support center is a resource for researchers, scientists, and drug development professionals investigating and working to overcome bacterial resistance to Sulfabenzamide. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
Question: We are observing significant well-to-well variability in our this compound MIC results for the same bacterial isolate. What are the potential causes and solutions?
Answer: Inconsistent MIC values can undermine the reliability of your susceptibility data. Several factors throughout the experimental workflow could be the cause. Here’s a step-by-step guide to troubleshoot this issue:
-
Possible Cause 1: Inoculum Preparation. An incorrect inoculum density is a frequent source of error. A lower-than-standard inoculum can lead to falsely low MICs, while a higher density can result in falsely high MICs.[1]
-
Suggested Solution:
-
Ensure you are using a pure, overnight culture from a non-selective agar plate. Select 3-4 colonies of similar morphology.
-
Suspend the colonies in sterile saline or broth and carefully adjust the turbidity to match a 0.5 McFarland standard, which is approximately equivalent to 1-2 x 10⁸ CFU/mL.
-
Properly dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
-
-
Possible Cause 2: Antibiotic Preparation and Storage. The stability of your this compound solution is critical. Improper preparation or storage can lead to its degradation.
-
Suggested Solution:
-
This compound has low water solubility.[2] For in vitro assays, it is often dissolved in a small amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) before further dilution in the testing medium.[2]
-
Prepare fresh stock solutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[1]
-
Visually inspect your final dilutions for any precipitation. Cloudiness indicates that the compound is not fully dissolved, and the effective concentration will be lower than intended.
-
-
-
Possible Cause 3: Media Composition. The composition of your Mueller-Hinton Broth (MHB) can significantly impact the activity of sulfonamides.
-
Possible Cause 4: Incubation Conditions. Deviations from standard incubation parameters can affect bacterial growth rates and, consequently, MIC readings.
Issue 2: Synergy in Checkerboard Assay Not Observed with a Putative Synergistic Compound
Question: We are testing a compound expected to be synergistic with this compound against a resistant strain, but the checkerboard assay shows no synergy (FIC index > 0.5). What could be the reason?
Answer: A lack of synergy in a checkerboard assay can be due to several factors, ranging from the experimental setup to the underlying biological mechanisms.
-
Possible Cause 1: Incorrect Concentration Range. The concentration ranges of both this compound and the test compound may not be optimal to detect a synergistic interaction.
-
Suggested Solution:
-
First, determine the individual MIC of each compound against the test organism.
-
In the checkerboard setup, use a range of concentrations for each compound that covers from well above to well below their individual MICs (e.g., from 4x MIC to 1/16x MIC).[4]
-
-
-
Possible Cause 2: Inappropriate Synergy Model. The Fractional Inhibitory Concentration (FIC) index is the most common method for determining synergy, but its interpretation can be stringent.
-
Suggested Solution:
-
Calculate the FIC index for each well showing growth inhibition using the standard formula: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone).[4][5]
-
Interpret the results as follows: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4), or Antagonism (FIC index > 4).[4][5]
-
If the results are borderline, consider if an additive effect might still be clinically relevant.
-
-
-
Possible Cause 3: The Test Compound is Not a True Synergist. The initial hypothesis about the compound's synergistic activity might be incorrect for the chosen bacterial strain or resistance mechanism.
-
Suggested Solution:
-
Re-evaluate the mechanism of action of your test compound. For example, if you are targeting a specific resistance mechanism like an efflux pump, confirm that this mechanism is active in your bacterial strain.
-
Consider testing the combination against a wider panel of strains with different known resistance mechanisms to this compound.
-
-
Issue 3: Failure to Transform a Sulfonamide Resistance Gene (e.g., sul1) into a Susceptible Bacterial Strain
Question: We are trying to create a this compound-resistant strain by transforming a susceptible E. coli with a plasmid carrying a sul1 gene, but we are getting no transformants on our selective plates. What could be the problem?
Answer: Transformation failure can be a frustrating experience. This troubleshooting guide covers the most common reasons for this issue.
-
Possible Cause 1: Issues with Competent Cells. The competency of your E. coli is a critical factor for successful transformation.
-
Suggested Solution:
-
If preparing your own competent cells, ensure they are not contaminated and have been made using a validated protocol.
-
If using commercially available competent cells, avoid repeated freeze-thaw cycles and always thaw them on ice.[6]
-
Include a positive control transformation with a known plasmid (e.g., pUC19) to verify the competency of your cells.
-
-
-
Possible Cause 2: Problems with the Plasmid DNA. The quality and quantity of your plasmid DNA can significantly impact transformation efficiency.
-
Suggested Solution:
-
Verify the integrity and concentration of your plasmid DNA using gel electrophoresis and a spectrophotometer.
-
Use an appropriate amount of DNA for the transformation. For chemically competent cells, this is typically between 1 pg and 100 ng.[7]
-
Ensure your plasmid preparation is free of contaminants from the ligation reaction, such as ligase, which can inhibit transformation.[6]
-
-
-
Possible Cause 3: Incorrect Transformation Protocol. Deviations from the optimal transformation protocol can lead to failure.
-
Suggested Solution:
-
Ensure the heat shock step is performed at the correct temperature (typically 42°C) and for the right duration (usually no more than 90 seconds).[8]
-
After heat shock, allow for a recovery period in a rich medium (like SOC broth) for at least one hour before plating on selective media to allow the expression of the resistance gene.[6]
-
-
-
Possible Cause 4: Issues with Antibiotic Selection. Problems with the selective plates can also lead to a lack of colonies.
-
Suggested Solution:
-
Confirm that you are using the correct antibiotic for the plasmid's resistance marker (in addition to this compound for your specific purpose).
-
Ensure the antibiotic was added to the agar at the correct concentration and when the agar had cooled sufficiently (usually below 60°C) to prevent degradation.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound, like other sulfonamides, is a synthetic bacteriostatic antibiotic.[9] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[10][11] This enzyme is crucial in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (pABA) with dihydropterin pyrophosphate.[11][12] By blocking this step, this compound prevents the synthesis of folic acid, which is essential for the production of nucleotides and, consequently, DNA, leading to the inhibition of bacterial growth and replication.[9]
Q2: What are the main mechanisms of bacterial resistance to this compound? A2: Bacteria have developed several mechanisms to resist the action of sulfonamides like this compound:
-
Target Modification: This is the most common mechanism and involves alterations in the drug's target, the DHPS enzyme. This can occur through mutations in the chromosomal folP gene, which encodes DHPS, reducing the enzyme's affinity for sulfonamides.[7][13]
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul1, sul2, sul3, and sul4).[6][13] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are not inhibited by sulfonamides but can still produce folic acid.[7][14]
-
Efflux Pumps: Some bacteria utilize efflux pumps to actively transport sulfonamides out of the cell, preventing the drug from reaching its target at a high enough concentration to be effective.[6][15]
-
Alternative Metabolic Pathways: In some cases, bacteria may develop or utilize alternative metabolic pathways to bypass the step blocked by sulfonamides, or they may be able to uptake folic acid from their environment.[13]
Q3: Why is this compound often used in combination with other drugs? A3: this compound is frequently used in combination therapies to enhance its efficacy and overcome resistance.[16][17] A classic example is the combination of a sulfonamide with trimethoprim. Trimethoprim inhibits dihydrofolate reductase, the next enzyme in the folic acid synthesis pathway.[18] By blocking two sequential steps in this essential pathway, the combination has a synergistic and often bactericidal effect, and it is less likely for bacteria to develop resistance to both drugs simultaneously.[18]
Q4: How can I confirm the presence of sul resistance genes in my bacterial isolate? A4: The presence of sul genes can be confirmed using molecular biology techniques. Polymerase chain reaction (PCR) is the most common method.[13][19] You would design or use previously validated primers specific to the sul genes you are investigating (sul1, sul2, sul3, sul4). After extracting genomic DNA from your bacterial isolate, you would perform a PCR reaction. The amplification of a DNA fragment of the expected size would indicate the presence of the respective sul gene. The identity of the PCR product can be further confirmed by DNA sequencing.[19]
Q5: What is an efflux pump inhibitor and how can it help overcome this compound resistance? A5: An efflux pump inhibitor (EPI) is a compound that blocks the activity of bacterial efflux pumps.[1] If this compound resistance in a particular strain is due to the drug being actively pumped out of the cell, an EPI can restore the bacteria's susceptibility. By inhibiting the pump, the EPI allows this compound to accumulate inside the bacterial cell to a concentration that is sufficient to inhibit DHPS and halt bacterial growth.[1] The use of EPIs in combination with antibiotics is a promising strategy to combat this type of drug resistance.
Data Presentation
Table 1: Example MIC and FIC Index Data for this compound in Combination Therapy
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Compound X MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Compound X MIC in Combination (µg/mL) | FIC Index | Interpretation |
| E. coli ATCC 25922 | Wild-type folP | 8 | 64 | 2 | 8 | 0.375 | Synergy |
| E. coli S-R1 | sul1 positive | 1024 | 64 | 256 | 16 | 0.5 | Additive |
| K. pneumoniae S-R2 | folP mutation | 512 | 128 | 512 | 128 | 2.0 | Indifference |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Ensure the final pH is 7.2-7.4.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculum Preparation:
-
From a pure, overnight culture, suspend 3-4 colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 1°C for 16-20 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Preparation of Antibiotics: Prepare stock solutions of this compound (Drug A) and the test compound (Drug B) at concentrations that are 4 times the highest concentration to be tested.
-
Plate Setup:
-
In a 96-well plate, create a gradient of Drug A along the x-axis and a gradient of Drug B along the y-axis.
-
Typically, column 1 will contain the highest concentration of Drug A and decreasing concentrations across to column 10. Column 11 will have no Drug A (growth control for Drug B). Column 12 will be the overall growth control.
-
Row A will contain the highest concentration of Drug B, with decreasing concentrations down to row G. Row H will have no Drug B (growth control for Drug A).
-
-
Inoculation: Inoculate all wells (except the sterility control) with a bacterial suspension prepared as described in the MIC protocol to a final density of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 1°C for 16-20 hours.
-
Data Analysis:
-
Read the MIC for each drug alone and in combination.
-
Calculate the FIC for each drug in every well that shows no growth: FIC A = (MIC of A in combination) / (MIC of A alone).
-
Calculate the FIC index for each of these wells: FIC Index = FIC A + FIC B.
-
The lowest FIC index determines the nature of the interaction (synergy, additive, or antagonism).[4][5]
-
Protocol 3: PCR Detection of sul Genes
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.
-
Primer Selection: Use validated primers specific for the targeted sul genes (sul1, sul2, sul3, sul4).
-
PCR Reaction:
-
Set up a PCR reaction mixture containing the extracted DNA template, the specific forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.
-
Include a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water instead of template DNA).
-
-
Thermocycling: Perform PCR using an optimized thermocycling program with annealing temperatures appropriate for the chosen primers.
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplified fragments.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the lane corresponding to your isolate indicates a positive result for that sul gene.
-
Visualizations
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 3. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. edvotek.com [edvotek.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 14. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]
- 19. frontiersin.org [frontiersin.org]
Addressing matrix effects in Sulfabenzamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in Sulfabenzamide quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of this compound, endogenous substances from complex matrices like plasma, milk, or tissue can interfere with its ionization in the mass spectrometer's ion source, leading to unreliable results.[1][2]
Q2: What are the common sources of matrix interference for this compound analysis in biological samples?
A2: Common sources of matrix interference in biological samples such as plasma, milk, and tissues include:
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in electrospray ionization (ESI).[2]
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression.[2]
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with this compound and interfere with its ionization.[2]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of this compound in a solution prepared in a clean solvent with the peak area of this compound spiked into a blank matrix extract after the extraction process. A significant difference between the two indicates the presence of matrix effects. Another technique is the post-column infusion of a standard solution of the analyte while a blank, extracted matrix is injected. Any dip in the constant signal of the infused analyte indicates at which retention time ion suppression occurs.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 recommended?
A4: A deuterated internal standard, such as this compound-d4, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it is expected to co-elute chromatographically and experience similar matrix effects and variations during sample preparation and injection. By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.
Q5: Can a SIL-IS perfectly correct for all matrix effects?
A5: While highly effective, a SIL-IS may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography. If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[2]
Q6: What is "matrix-matched calibration" and when should it be used?
A6: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[2] This approach helps to compensate for matrix effects by ensuring that the calibration standards and the samples experience similar ionization suppression or enhancement. It is particularly useful when a suitable stable isotope-labeled internal standard is not available or when significant matrix effects are still observed despite the use of an internal standard.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound quantification due to matrix effects.
Problem 1: High variability in the internal standard (this compound-d4) response across different samples.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure that pipettes are properly calibrated and that the same, validated procedure is used for adding the internal standard to all samples, calibration standards, and quality controls. Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.[2]
-
-
Possible Cause 2: Differential Matrix Effects.
-
Solution: The composition of the matrix can vary between samples (e.g., lipemic or hemolyzed plasma). This can cause the internal standard to be affected differently in each sample. Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.[2]
-
-
Possible Cause 3: Instrument Instability.
-
Solution: Check for fluctuations in the ESI source's spray stability or other instrument-related issues. Allow the instrument to stabilize before starting the analytical run and monitor system suitability throughout the analysis.[2]
-
Problem 2: Low and inconsistent recovery of this compound.
-
Possible Cause 1: Suboptimal Extraction pH.
-
Solution: The extraction efficiency of sulfonamides is pH-dependent. Adjusting the pH of the sample can improve the partitioning of the target sulfonamide into the organic solvent during LLE or its retention on an SPE sorbent.
-
-
Possible Cause 2: Inappropriate Sample Preparation Technique.
-
Solution: The chosen extraction method may not be effective for the specific matrix. For example, protein precipitation is a simple but often less clean method compared to SPE or LLE, which may be necessary for complex matrices like plasma or tissue. Consider evaluating different sample preparation strategies.
-
-
Possible Cause 3: Analyte Degradation.
-
Solution: this compound may be unstable under the sample preparation conditions. Minimize the time samples spend at room temperature and consider working on ice or in a cold room. Evaluate the stability of the analyte in the sample matrix.[2]
-
Problem 3: Poor peak shape or shifting retention times.
-
Possible Cause 1: Matrix Overload on the Analytical Column.
-
Solution: A "dirty" extract can overload the column, leading to poor chromatography. Improve the sample cleanup procedure to remove more matrix components. Diluting the final extract before injection can also help, provided the analyte concentration remains above the limit of quantification.
-
-
Possible Cause 2: Incompatible Reconstitution Solvent.
-
Solution: The solvent used to reconstitute the dried extract should be similar in composition and strength to the initial mobile phase to ensure good peak shape. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
-
Possible Cause 3: Chromatographic Conditions Not Optimized.
-
Solution: Modify the LC gradient to be shallower, which can help to better separate the analyte from co-eluting matrix components. Experimenting with a different stationary phase may also improve separation.
-
Data Presentation
Table 1: Comparison of Recovery and Matrix Effect for Sulfonamides using Different Sample Preparation Methods in Various Matrices.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Sulfonamides | Bovine & Trout Muscle | Matrix Solid-Phase Dispersion | 75-98 | Not explicitly quantified, but ion suppression was observed and mitigated by chromatography. | [1][4] |
| Sulfonamides | Pork & Fish | Online SPE-LC-MS/MS | 78.3-99.3 | Ion suppression observed, but corrected by Isotope Dilution Mass Spectrometry. | [5] |
| Sulfonamides | Tilapia Fillet | QuEChERS | >80% (for most) | <19% | [6] |
| Alimemazine | Human Plasma | Liquid-Liquid Extraction | 77.8 | Matrix effect was observed but removed by optimizing the mobile phase. | [7] |
| Peptides | Human Plasma | Protein Precipitation (ACN) | >50 | Lower with SPE | [8][9] |
| Peptides | Human Plasma | Solid-Phase Extraction (MAX) | >20 | Lower than Protein Precipitation | [8][9] |
Experimental Protocols
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound in Fish Tissue (Modified)
This protocol is adapted from a method for sulfonamides in fish tissue.
-
Sample Homogenization: Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of this compound-d4 internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.[2]
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.[2]
-
-
Final Preparation:
-
Collect the supernatant.
-
Filter through a 0.22 µm filter before LC-MS/MS analysis.
-
2. Protein Precipitation for this compound in Plasma
This is a general protocol that can be adapted for this compound.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Spike with the internal standard (this compound-d4).
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (or methanol).
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Final Preparation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex and centrifuge again before transferring to an autosampler vial for LC-MS/MS analysis.
-
3. Liquid-Liquid Extraction (LLE) for this compound in Plasma
This is a general protocol that can be adapted for this compound.
-
Sample Preparation:
-
Pipette 500 µL of plasma into a glass tube.
-
Spike with the internal standard (this compound-d4).
-
-
pH Adjustment (if necessary): Adjust the pH of the plasma sample to optimize the extraction of this compound (typically to a pH where it is in its neutral form).
-
Extraction:
-
Add 2 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or mix for 10-15 minutes to ensure thorough extraction.
-
-
Phase Separation:
-
Centrifuge at a low speed (e.g., 3000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
-
Final Preparation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for this compound quantification.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for storing and handling Sulfabenzamide powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Sulfabenzamide powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a sulfonamide antibacterial agent.[1] In a research context, it is often used to study bacterial inhibition mechanisms, develop new antimicrobial therapies, and as a reference standard in analytical methods. It functions by competitively inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Q2: What are the key physical and chemical properties of this compound powder?
This compound is typically a white to off-white crystalline powder.[2] Key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₃S |
| Molecular Weight | 276.31 g/mol |
| Melting Point | 180 - 184 °C |
| Purity | Typically ≥99% |
Q3: What are the recommended storage conditions for this compound powder?
To ensure the stability and integrity of this compound powder, it should be stored in a refrigerator at 2-8°C. It is also crucial to protect it from light and moisture by storing it in a tightly sealed, light-resistant container in a dry and well-ventilated area.
Q4: Is this compound powder sensitive to light or moisture?
Yes, this compound is sensitive to light and can be hygroscopic, meaning it can absorb moisture from the air. Exposure to light can lead to degradation, and moisture absorption can cause the powder to clump, affecting its quality and making accurate weighing difficult.
Troubleshooting Guides
Issue 1: The this compound powder has changed color (e.g., yellowed).
-
Possible Cause: Exposure to light or elevated temperatures can cause degradation of this compound, leading to a change in color. This may indicate the formation of impurities.
-
Solution:
-
Assess the Extent: A slight discoloration may not significantly impact all experiments, but it is crucial to verify the powder's purity.
-
Purity Check: Perform a purity analysis using a validated method such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the discolored powder to a reference standard.
-
Safe Disposal: If significant degradation is confirmed, the powder should be disposed of according to your institution's chemical waste disposal guidelines.
-
Preventative Measures: Always store this compound powder in amber or opaque containers in a refrigerator (2-8°C) to minimize light exposure.
-
Issue 2: The this compound powder has formed clumps or appears caked.
-
Possible Cause: This is likely due to the absorption of moisture from the atmosphere, as this compound can be hygroscopic. Improper sealing of the container is a common cause.
-
Solution:
-
Drying: If the clumping is minor, the powder can be gently dried in a desiccator under vacuum. Avoid heating, as this may cause degradation.
-
Grinding: Once dry, the clumps can be carefully broken up with a clean, dry spatula or mortar and pestle in a low-humidity environment (e.g., a glove box).
-
Proper Storage: To prevent future clumping, ensure the container is tightly sealed immediately after use. Storing the container inside a larger, sealed bag with a desiccant can provide additional protection.
-
Issue 3: Poor or inconsistent solubility of this compound powder in a solvent.
-
Possible Cause: The solubility of this compound can be affected by the solvent purity, pH, and temperature. The powder's physical state (e.g., clumping) can also slow down dissolution.
-
Solution:
-
Solvent Quality: Ensure you are using a high-purity, anhydrous solvent.
-
Sonication: Use a sonicator to aid in the dissolution of the powder.
-
Gentle Warming: Gentle warming of the solution may improve solubility, but be cautious as excessive heat can cause degradation. Always monitor the temperature.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of sulfonamides. Adjusting the pH may be necessary.
-
Fresh Stock: If solubility issues persist, prepare a fresh stock solution from a new, properly stored container of this compound powder.
-
Issue 4: Unexpected or inconsistent results in antibacterial assays (e.g., MIC assay).
-
Possible Cause: This could be due to degradation of the this compound, inaccuracies in the stock solution concentration, or issues with the experimental setup.
-
Solution:
-
Verify Stock Solution: Prepare a fresh stock solution and verify its concentration using a validated analytical method like HPLC-UV.
-
Positive Control: Include a known susceptible bacterial strain as a positive control in your assay to ensure the compound is active.
-
Negative Control: A no-drug control is essential to confirm normal bacterial growth.
-
Review Protocol: Carefully review your experimental protocol for any potential sources of error, such as incorrect incubation times or temperatures, or improper inoculum density.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer and sonicator
-
-
Procedure:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh 10 mg of this compound powder directly into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath at room temperature.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C, protected from light. For long-term storage (up to 1 year), aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in a buffered solution.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for analysis)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In the 96-well plate, add 2 µL of each DMSO dilution to respective wells. Include a DMSO-only control.
-
Add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the absorbance of each well at the λmax of this compound (typically around 260-280 nm).
-
The highest concentration that does not show evidence of precipitation (a sharp increase in absorbance due to light scattering) is considered the kinetic solubility.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)-UV Analysis
This method can be used for the quantification and purity assessment of this compound.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 270 nm |
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration within the standard curve range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample from this curve.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound powder.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General degradation pathways for sulfonamides like this compound.
References
Technical Support Center: Enhancing the Antibacterial Activity of Sulfabenzamide with Metal Ions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the antibacterial activity of Sulfabenzamide through complexation with metal ions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound-metal complexes and their subsequent antibacterial activity testing.
Synthesis of this compound-Metal Complexes
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure of the metal complex to precipitate | Incorrect stoichiometry of reactants. | Ensure the molar ratio of this compound to the metal salt is accurate as per the protocol. |
| pH of the reaction mixture is not optimal for complex formation. | Adjust the pH of the solution. For many sulfonamide-metal complexes, a slightly basic medium is required to deprotonate the sulfonamide nitrogen, facilitating coordination. | |
| The complex is soluble in the chosen solvent. | Try adding a non-polar solvent to decrease the solubility of the complex, or cool the reaction mixture in an ice bath to promote precipitation. | |
| The color of the synthesized complex is different from what is reported in the literature. | Presence of impurities in the reactants or solvent. | Use reagents and solvents of high purity. Ensure all glassware is thoroughly cleaned and dried before use. |
| The metal ion is in a different oxidation state. | Verify the metal salt used and consider the possibility of oxidation or reduction during the reaction. Protect the reaction from air if necessary. | |
| Low yield of the synthesized complex. | Incomplete reaction. | Increase the reaction time or temperature, while monitoring for potential decomposition. |
| Loss of product during washing and filtration. | Use a fine filter paper or a sintered glass funnel to collect the precipitate. Wash with a minimal amount of cold solvent to reduce solubility losses. |
Antibacterial Activity Testing (MIC/Kirby-Bauer)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no zones of inhibition in the Kirby-Bauer assay. | The complex is not diffusing properly through the agar. | Ensure the agar depth is uniform (around 4 mm). The complex might have low solubility in the agar; consider using a different solvent to dissolve the complex before applying it to the disc, ensuring the solvent itself is not antibacterial and is allowed to evaporate before placing the disc on the agar. |
| The concentration of the bacterial inoculum is too high. | Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a confluent lawn of growth.[1][2] | |
| The complex is not active against the tested bacterial strain. | Test against a broader range of bacterial species, including both Gram-positive and Gram-negative bacteria. | |
| MIC values are not reproducible. | Inaccurate serial dilutions. | Use calibrated micropipettes and ensure thorough mixing at each dilution step. |
| Contamination of the bacterial culture or media. | Use aseptic techniques throughout the experiment. Check the sterility of the media and reagents. | |
| The complex has precipitated out of the solution in the wells. | Use a solvent in which the complex is more soluble, such as DMSO, and ensure the final concentration of the solvent in the well does not affect bacterial growth. |
Frequently Asked Questions (FAQs)
1. Why is the antibacterial activity of this compound often enhanced upon complexation with metal ions?
The enhanced antibacterial activity is attributed to several factors. According to the chelation theory, the polarity of the metal ion is reduced upon complexation, which increases the lipophilicity of the complex.[3] This increased lipophilicity facilitates the penetration of the complex through the lipid bilayer of the bacterial cell membrane.[4][5] Once inside the cell, the complex can exert its antibacterial effect, which may be a combination of the action of this compound and the metal ion.
2. What is the proposed mechanism of action for this compound-metal complexes?
The primary mechanism of action for sulfonamides like this compound is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[4][6] By complexing with a metal ion, the overall properties of the drug are modified. The metal complex can have a greater ability to penetrate the bacterial cell. Once inside, the complex may dissociate, releasing the this compound to inhibit DHPS and the metal ion, which can then interact with other cellular components, such as enzymes or DNA, leading to enhanced antibacterial action.[7] Some metal ions are also known to generate reactive oxygen species (ROS), which can cause oxidative damage to the bacterial cell.
3. Which metal ions are commonly used to enhance the activity of this compound?
Various transition metal ions have been studied for their ability to enhance the antibacterial activity of sulfonamides. These include, but are not limited to, zinc(II), copper(II), cobalt(II), and nickel(II).[8][9] The choice of metal ion can influence the stability, lipophilicity, and biological activity of the resulting complex.
4. How do I choose the appropriate bacterial strains for testing?
It is recommended to test the antibacterial activity against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] This will provide a broader understanding of the spectrum of activity of your synthesized complexes. Including antibiotic-resistant strains can also be valuable to assess the potential of the complexes to overcome resistance mechanisms.
5. What are the critical parameters to control during the synthesis of this compound-metal complexes?
The key parameters to control are the stoichiometry of the reactants (metal-to-ligand ratio), the pH of the reaction medium, the choice of solvent, the reaction temperature, and the reaction time. These parameters will influence the formation, purity, and yield of the desired complex.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its metal complexes against various bacterial strains as reported in the literature.
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) |
| This compound (SBZ) | >2000 | >2000 | >2000 | >2000 |
| Co(II)-SBZ Complex | 1000 | 2000 | 1000 | 2000 |
| Ni(II)-SBZ Complex | 2000 | 2000 | 2000 | 2000 |
| Cu(II)-SBZ Complex | 1000 | 1000 | 1000 | 1000 |
| Zn(II)-SBZ Complex | 1000 | 1000 | 1000 | 1000 |
Data extracted from Rostamizadeh et al., 2019.[8][9]
Experimental Protocols
1. Synthesis of a Representative this compound-Metal(II) Complex (e.g., Zn(II)-SBZ)
Materials:
-
This compound
-
Zinc(II) chloride (or other suitable zinc salt)
-
Ethanol
-
Deionized water
-
Sodium hydroxide solution (0.1 M)
-
Round bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 mmol) in a minimal amount of ethanol in a round bottom flask.
-
In a separate beaker, dissolve zinc(II) chloride (1 mmol) in deionized water.
-
Slowly add the aqueous solution of the metal salt to the ethanolic solution of this compound with constant stirring.
-
Adjust the pH of the mixture to 7-8 by the dropwise addition of 0.1 M sodium hydroxide solution.
-
A precipitate should start to form. Heat the mixture to reflux for 2-3 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with small portions of cold deionized water and then ethanol to remove any unreacted starting materials.
-
Dry the synthesized complex in a desiccator over anhydrous calcium chloride.
-
Characterize the complex using appropriate analytical techniques such as FTIR, NMR, and elemental analysis to confirm its structure and purity.
2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
Synthesized this compound-metal complex
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving the complex
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized complex in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (bacteria in MHB without the complex) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the bacteria.
-
Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.
-
Visualizations
Caption: Experimental workflow for synthesis and antibacterial testing.
Caption: Proposed mechanism of enhanced antibacterial activity.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides complexed with metals as mycobacterial biofilms inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of sulfamethoxazole and this compound metal complexes; evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of Sulfabenzamide during sample preparation
Welcome to the Technical Support Center for Sulfabenzamide. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you minimize degradation and ensure the accuracy and reproducibility of your results during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For solid this compound, it is recommended to store it in well-closed, light-resistant containers. Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles. For in-vivo experiments, it is best to prepare fresh working solutions daily.
Q2: What are the primary factors that can cause this compound degradation during sample preparation?
A2: The main factors that can lead to the degradation of this compound are exposure to harsh environmental and chemical conditions. These include:
-
Hydrolysis: Exposure to highly acidic or alkaline pH conditions can promote hydrolysis. Sulfonamides are generally more stable at neutral or slightly alkaline pH.
-
Photolysis: Exposure to UV light can cause significant degradation. Samples should be collected and stored in amber glass bottles or protected from light.[1]
-
Thermal Stress: High temperatures can accelerate degradation. It is crucial to avoid excessive heat during sample processing steps like solvent evaporation.[2] Evaporation steps should be gentle, for example, under a stream of nitrogen at around 40°C.[3][4]
-
Oxidation: The presence of oxidizing agents can degrade this compound.[2][5]
Q3: What is the recommended pH range for preparing aqueous samples containing this compound?
A3: For solid-phase extraction (SPE) of sulfonamides from water samples, adjusting the sample pH to a range of 4 to 7 is recommended.[3][6] Some protocols suggest a more acidic pH of 3.0 to 4.0 to ensure the sulfonamides are in a suitable form for retention on the SPE sorbent.[1] The optimal pH helps to neutralize the acidic functional groups of the sulfonamides, enhancing their retention on reversed-phase sorbents.[1]
Q4: Which solvents are recommended for dissolving and eluting this compound?
A4: Methanol is a commonly used and effective solvent for eluting this compound from SPE cartridges.[3] For reconstituting the dried extract before analysis, a mixture of methanol and water (e.g., 1:1 v/v) is often used.[3] Acetonitrile is another solvent used in mobile phases for LC-MS/MS analysis.[6] When performing liquid-liquid extractions from tissues, ethyl acetate is a common choice.[4]
Q5: How can I prevent the loss of this compound during the solvent evaporation step?
A5: To prevent degradation and analyte loss, evaporate the solvent under a gentle stream of nitrogen gas with the water bath temperature set to approximately 40°C.[4] This ensures the solvent is removed efficiently without exposing the analyte to excessive thermal stress.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete Elution from SPE Cartridge: The elution solvent volume or strength may be insufficient. This compound can require a larger volume of methanol for efficient elution compared to other sulfonamides.[3] | 1a. Increase the elution solvent volume. Use two aliquots of 4 mL of methanol instead of one larger volume.[1][3] 1b. Ensure the eluting solvent is appropriate for the analyte and sorbent chemistry.[7] |
| 2. Degradation During Sample Preparation: The sample may have been exposed to high temperatures, extreme pH, or direct light. | 2a. Maintain temperature control throughout the process (e.g., use a 40°C water bath for evaporation).[4] 2b. Adjust sample pH to the recommended range (4-7 for water samples) before extraction.[3][6] 2c. Use amber glassware or protect samples from light at all stages.[1] | |
| 3. Poor Retention on SPE Cartridge: The sample pH may not be optimal, or the cartridge may have dried out before sample loading. | 3a. Ensure the sample pH is adjusted correctly to promote analyte retention.[1] 3b. Do not allow the SPE cartridge to dry out after conditioning and equilibration steps, prior to loading the sample.[1] | |
| High Variability in Results (Poor Precision) | 1. Inconsistent SPE Procedure: Variations in flow rates, solvent volumes, or drying times can affect reproducibility. | 1a. Use a vacuum manifold for consistent flow rates during SPE.[3] 1b. Use calibrated pipettes for accurate solvent and sample volumes. 1c. Ensure the cartridge is completely dried under high vacuum before the elution step.[3] |
| 2. Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal. | 2a. Optimize the clean-up step in your sample preparation to remove more interfering compounds.[8] 2b. Use an isotopically labeled internal standard to compensate for matrix effects.[1] | |
| Appearance of Extra/Unknown Peaks in Chromatogram | 1. Analyte Degradation: Stress conditions may have created degradation products. Forced degradation studies deliberately create these products to help identify them.[2][5] | 1a. Review the sample handling procedure to identify potential exposure to heat, light, or extreme pH. 1b. Compare the unknown peaks to those generated in a forced degradation study (acid, base, peroxide, heat, light) to confirm their identity.[9] |
| 2. Contamination: Contamination may come from solvents, glassware, or the SPE cartridge itself. | 2a. Run a solvent blank to check for contamination from the mobile phase or system. 2b. Process a blank matrix sample through the entire preparation procedure to identify contaminants from reagents or equipment. |
Quantitative Data Summary
While extensive quantitative degradation data for this compound specifically is limited in the provided search results, the stability of the broader sulfonamide class provides valuable insights.
Table 1: General Stability of Sulfonamides Under Various Conditions
| Condition | Parameter | Observation | Significance for Sample Prep | Reference |
| pH (Hydrolysis) | pH 4, 7, 9 | Most sulfonamides are hydrolytically stable at pH 7 and 9. Stability decreases in acidic conditions (pH 4). | Avoid strongly acidic conditions for prolonged periods. A pH range of 4-7 is a safe compromise for SPE. | [10] |
| Temperature | Pasteurization (72°C, 15s) | Sulfonamides are very stable. | Standard short-duration heating is unlikely to cause significant degradation. | [10] |
| Sterilization (120°C, 20 min) | Significant degradation can occur (e.g., up to 85% for sulfamethazine). | Avoid high temperatures. Use gentle heating (e.g., 40°C) for solvent evaporation. | [10] | |
| Storage (Solution) | 4°C | A sulfadiazine solution (200 mg/mL) was stable for 3 days. | Refrigeration can preserve solutions for short periods, but freezer storage is recommended for longer terms. | [11] |
| -70°C | Recommended for long-term storage of antibiotic solutions to ensure stability. | For storing stock solutions and prepared extracts, -70°C or -80°C is the optimal temperature. | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is a generalized procedure based on established methods for sulfonamide analysis in water.[1][3][6]
1. Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 500 mg, 6 mL
-
Solvents: LC-MS grade methanol and water
-
Reagents: Formic acid, EDTA (Ethylenediaminetetraacetic acid)
-
Equipment: SPE vacuum manifold, nitrogen evaporator, centrifuge, 0.2 µm nylon filters
2. Sample Pre-treatment:
-
Collect a 500 mL water sample in an amber glass bottle.
-
Add 0.25 g of EDTA to the sample and dissolve completely. This chelates metal ions that can interfere with extraction.[3]
-
Adjust the sample pH to between 4.0 and 7.0 using formic acid.[3][6]
-
Filter the sample through a quartz or glass fiber filter to remove particulates.[3]
3. SPE Procedure:
-
Conditioning: Place the HLB cartridges on the vacuum manifold. Pass 6 mL of methanol through each cartridge.
-
Equilibration: Pass 6 mL of LC-MS grade water through each cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 6 mL of LC-MS grade water to remove salts and polar impurities.
-
Drying: Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes to remove all residual water. This step is critical for efficient elution.
4. Elution and Reconstitution:
-
Place collection tubes in the manifold.
-
Elute the retained this compound by passing two 4 mL aliquots of methanol through the cartridge.[3]
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a 1:1 methanol:water solution. Vortex thoroughly.
-
Filter the reconstituted sample through a 0.2 µm nylon filter into an autosampler vial for LC-MS/MS analysis.[3]
Visualizations
Diagram 1: this compound Degradation Pathways
Caption: Key environmental and chemical stressors leading to the degradation of this compound.
Diagram 2: General Workflow for SPE Sample Preparation
Caption: Standardized workflow for the extraction of this compound using Solid-Phase Extraction.
Diagram 3: Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree to diagnose and resolve common causes of low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. agilent.com [agilent.com]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of sulfadiazine oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Sulfabenzamide
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Sulfabenzamide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation parameters and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound separation?
A1: A robust starting point for this compound analysis is using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol).[1][2][3] Detection is typically performed using a UV detector set between 265 nm and 280 nm.[2][4][5][6]
Q2: Which type of HPLC column is most effective for this compound analysis?
A2: C18 columns are widely used and generally provide good retention and separation for sulfonamides like this compound.[1][2][3] For methods involving multiple sulfonamides or complex matrices, a Phenyl column has also been shown to be effective, offering different selectivity.[4][5] The specific choice may depend on the other components in your sample mixture.
Q3: How do I prepare the mobile phase for this compound analysis?
A3: Mobile phase preparation is critical for reproducible results. For a reversed-phase method, you would typically prepare an aqueous buffer (e.g., 0.01 M ammonium hydrogen phosphate or 0.08% acetic acid) and filter it through a 0.22 or 0.45 µm filter.[1][4][5] The organic modifier (HPLC-grade acetonitrile or methanol) should also be filtered. The final mobile phase is prepared by mixing the aqueous and organic phases in the desired ratio. Ensure the mobile phase is thoroughly degassed before use to prevent bubbles in the system.[7][8]
Q4: What are the critical system suitability parameters to monitor for this analysis?
A4: For reliable quantification, you should monitor several system suitability parameters as per USP or ICH guidelines.[2][4] Key parameters include:
-
Tailing Factor (Asymmetry Factor): Should ideally be close to 1.0; values above 2.0 are generally unacceptable.[9]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Resolution (Rs): Should be greater than 2 between this compound and the nearest eluting peak.
-
Relative Standard Deviation (%RSD): For replicate injections of a standard, the %RSD for peak area and retention time should typically be less than 2%.[2]
HPLC Parameter Summary
The following tables summarize common starting parameters for the HPLC separation of this compound and related compounds based on published methods.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Common Range/Alternative | Reference |
| Column | C18 (e.g., Zorbax Eclipse XDB, YMC-Triart C8) | Phenyl (e.g., µBondapak) | [1][3][4][6] |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | [1][2][6] |
| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer | - | [1][2][4][5] |
| Flow Rate | 1.0 mL/min | 0.6 - 1.5 mL/min | [2][6] |
| Detection Wavelength | 280 nm | 230 - 280 nm | [4][5][10] |
| Column Temperature | 25 °C | 25 - 40 °C | [1][2] |
| Injection Volume | 5 µL | 5 - 40 µL | [1][6] |
Table 2: Example Mobile Phase Compositions
| Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | pH | Reference |
| 0.01 M Ammonium Hydrogen Phosphate | Methanol | 70:30 | 7.2 | [4][5] |
| 0.08% Acetic Acid in Water | Acetonitrile & Methanol | Gradient | N/A | [1][3] |
| Distilled Water with Phosphoric Acid | Acetonitrile & Methanol | 60:35:5 (Water:ACN:MeOH) | 2.5 | [2] |
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape - Peak Tailing
Q: My this compound peak is tailing severely (Asymmetry > 2). What are the likely causes and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[11][12]
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based column packing can interact strongly with basic functional groups on analytes.[11][12][13] Sulfonamides can exhibit this behavior.
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[9][14]
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If that fails, replace the guard column. If the problem persists, the analytical column may need replacement.[8]
-
Caption: Troubleshooting logic for addressing peak tailing issues.
Problem 2: Poor Peak Shape - Peak Splitting
Q: My this compound peak is appearing as a split or double peak. What should I investigate?
A: Peak splitting can indicate an issue with the sample introduction, the column, or the mobile phase compatibility.[15][16]
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a 30% acetonitrile mobile phase), it can cause peak distortion.[7][17]
-
Solution: Prepare your sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
-
Cause 2: Blocked Frit or Column Void: A partially blocked inlet frit on the column or a void in the packing material can cause the sample band to spread unevenly, leading to split peaks for all analytes.[15][16][18]
-
Solution: Reverse the column (disconnect from the detector) and flush it at a low flow rate. If this doesn't work, the frit may need to be replaced, or the entire column may need replacement.[8]
-
-
Cause 3: Co-elution: The split peak might actually be two different, unresolved compounds.
Problem 3: Inconsistent Retention Times
Q: The retention time for this compound is drifting or fluctuating between injections. What is causing this?
A: Retention time instability is a serious issue that affects method reliability. The cause can be related to the column, mobile phase, or pump.[19][20]
-
Cause 1: Inadequate Column Equilibration: This is a common cause of drifting retention times, especially when using a new mobile phase or after a gradient run.[19][20][21]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the system pressure; a stable baseline and pressure indicate the column is ready.[21]
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of the more volatile organic component or improper mixing.[19][20]
-
Cause 3: Fluctuating Temperature: Changes in the ambient or column temperature will affect retention times.[19][22]
-
Solution: Use a column oven to maintain a constant, stable temperature.
-
-
Cause 4: Pump or System Leaks: A leak in the system will cause the flow rate to fluctuate, leading to variable retention times.[22][23][24]
-
Solution: Inspect all fittings and connections for signs of leaks. Check the pump seals for wear and salt buildup.
-
Caption: A standard experimental workflow for HPLC analysis.
Experimental Protocols
Protocol 1: General HPLC Method for this compound
-
Mobile Phase Preparation (70:30 Aqueous:Methanol):
-
Aqueous Phase: Prepare a 0.01 M solution of ammonium hydrogen phosphate. Adjust the pH to 7.2 using phosphoric acid or ammonium hydroxide.[5] Filter through a 0.45 µm nylon filter.
-
Organic Phase: Use HPLC-grade methanol.
-
Final Mobile Phase: Combine 700 mL of the aqueous phase with 300 mL of methanol. Degas the mixture for 15 minutes using sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation (for a cream formulation):
-
Accurately weigh a portion of the cream equivalent to about 10 mg of this compound into a suitable container.
-
Add a known volume of a suitable extraction solvent (e.g., acetone or methanol) and vortex/sonicate to dissolve the active ingredient.[5]
-
Centrifuge the mixture to separate excipients.
-
Dilute an aliquot of the supernatant with the mobile phase to a final theoretical concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the standard solution. The %RSD for the peak areas should be ≤ 2.0%.
-
Inject the sample solutions in duplicate.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. realab.ua [realab.ua]
- 24. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to the Quantification of Sulfabenzamide: HPLC-UV vs. UHPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of Sulfabenzamide: a traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. This comparison is supported by experimental data and detailed protocols to aid in selecting the most suitable method for your analytical needs.
Performance Comparison at a Glance
The choice between an HPLC-UV and a UHPLC-MS/MS method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of each method for this compound quantification.
| Performance Parameter | Representative HPLC-UV Method | UHPLC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | ~1 µg/mL | < 0.5 µg/L |
| Accuracy (% Recovery) | 98 - 102% | 80 - 90% |
| Precision (% RSD) | < 2.0% | < 20% |
| Selectivity | Moderate | High |
| Run Time | 10 - 15 minutes | < 10 minutes |
Experimental Protocols
Detailed methodologies for both the representative HPLC-UV method and the UHPLC-MS/MS method are provided below.
Representative RP-HPLC-UV Method Protocol
This protocol describes a typical isocratic RP-HPLC method for the quantification of this compound in a pharmaceutical formulation.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 265 nm.[2]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
For a solid dosage form, accurately weigh and crush a number of tablets to obtain a fine powder.
-
Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
UHPLC-MS/MS Method Protocol
This protocol is based on a validated method for the determination of multiple sulfonamides, including this compound, in water samples.[3]
1. Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Poroshell C18, or equivalent, for fast separations.
-
Mobile Phase A: Acidified water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient Elution: A suitable gradient program to separate this compound from other components.
-
Flow Rate: As appropriate for the UHPLC column dimensions.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion is m/z 277.2 and the product ions for quantification and confirmation are m/z 80 and 156, respectively.[3]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standard solutions by diluting the stock solution in the initial mobile phase composition to cover the concentration range of 0.5 µg/L to 100 µg/L.[3]
3. Sample Preparation (for water samples):
-
To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[3]
-
Perform Solid Phase Extraction (SPE) using a suitable cartridge (e.g., Agilent BondElut PPL).[3]
-
Wash the cartridge with pure water.[3]
-
Elute the analyte with methanol containing 2% aqueous ammonia.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 1 mL of a water/methanol mixture.[3]
-
Centrifuge the reconstituted solution before injection.[3]
4. Analysis:
-
Inject the prepared standards and samples into the UHPLC-MS/MS system.
-
Quantify this compound using the calibration curve constructed from the peak areas of the standard solutions.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates the logical workflow of the HPLC method validation process according to ICH guidelines.
Caption: Logical workflow for HPLC method validation.
Conclusion
The choice between HPLC-UV and UHPLC-MS/MS for the quantification of this compound depends on the specific analytical needs. The HPLC-UV method is a robust, cost-effective, and widely available technique suitable for routine quality control of pharmaceutical formulations where the concentration of this compound is relatively high and the sample matrix is simple. On the other hand, the UHPLC-MS/MS method offers superior sensitivity and selectivity, making it the ideal choice for trace-level quantification in complex matrices such as environmental samples, or for applications requiring high specificity, such as bioanalytical studies. This guide provides the necessary information for researchers to make an informed decision based on their specific requirements.
References
Sulfabenzamide in the Shadow of its Peers: A Comparative Analysis of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sulfabenzamide and other sulfonamide antibiotics. While direct comparative data for this compound as a monotherapy is limited in contemporary literature, this document synthesizes available information to offer a clear perspective on its standing within this critical class of antimicrobial agents. The focus remains on its mechanism of action, antibacterial efficacy, and safety profile, primarily in the context of its prevalent use in combination therapies.
Mechanism of Action: A Shared Path of Folate Synthesis Inhibition
Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial metabolic pathway for the synthesis of folic acid, an essential component for the production of nucleotides and ultimately DNA and RNA.[3] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4] By binding to the active site of DHPS, they prevent the conversion of PABA into dihydropteroic acid, thereby halting the folate synthesis pathway and inhibiting bacterial growth.[4][5] Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.[4]
Comparative Antibacterial Efficacy
Direct comparisons of the in vitro activity of this compound with other sulfonamides are scarce. Most available data pertains to its use in combination with other drugs. One study that compared the metal complexes of this compound and Sulfamethoxazole found that the Sulfamethoxazole complexes exhibited lower Minimum Inhibitory Concentration (MIC) values, suggesting greater potency in that specific formulation.
Table 1: Comparative In Vitro Activity of this compound and Sulfamethoxazole Metal Complexes
| Organism | This compound Complexes MIC (µg/mL) | Sulfamethoxazole Complexes MIC (µg/mL) |
| Gram-positive & Gram-negative strains | 1000 - 2000 | 125 - 2000 |
Source: Synthesis of Sulfamethoxazole and this compound Metal Complexes; Evaluation of Their Antibacterial Activity, 2019.
It is important to note that these values are for metal complexes and may not directly reflect the potency of the standalone drugs.
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: General Pharmacokinetic and Pharmacodynamic Parameters of Common Sulfonamides
| Parameter | Sulfadiazine | Sulfamethoxazole | General Sulfonamide Characteristics |
| Absorption | Well-absorbed orally | Rapidly absorbed orally | Generally well-absorbed orally |
| Protein Binding | 20-30% | ~70% | Varies widely among different sulfonamides |
| Metabolism | Hepatic (acetylation) | Hepatic (acetylation and oxidation) | Primarily hepatic |
| Elimination Half-life | 10-17 hours | 10-12 hours | Varies from short-acting to long-acting |
| Primary PK/PD Index | T > MIC | T > MIC | T > MIC |
Sources: Various sources on sulfonamide pharmacokinetics.[7][8][9]
Side Effects and Safety Profile
This compound is most commonly used topically in combination with sulfathiazole and sulfacetamide. Therefore, its side effect profile is best understood in this context. The most frequently reported adverse reactions are localized irritation, burning, and itching.[1] As with other sulfonamides, there is a risk of hypersensitivity reactions, which can range from mild skin rashes to severe and potentially life-threatening conditions like Stevens-Johnson syndrome.[1][10]
Table 3: Common and Serious Side Effects of Topical Sulfonamides
| Common Side Effects | Serious (Rare) Side Effects |
| Localized irritation | Stevens-Johnson syndrome |
| Burning sensation | Toxic epidermal necrolysis |
| Itching | Agranulocytosis |
| Anaphylaxis |
Sources: Various sources on sulfonamide adverse effects.[1][11]
Experimental Protocols
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of the sulfonamide is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antimicrobial agent are inoculated with the bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
This protocol is based on CLSI guidelines.[12][13]
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of a sulfonamide to inhibit the DHPS enzyme.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride, p-aminobenzoic acid (PABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Enzyme and Inhibitor Addition: The purified DHPS enzyme is added to the reaction mixture. The sulfonamide inhibitor, at various concentrations, is also added.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
Detection of Product Formation: The formation of the product, dihydropteroate, can be measured using various methods, such as a coupled spectrophotometric assay where the product is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored at 340 nm.
-
Data Analysis: The rate of reaction is determined at each inhibitor concentration, and the IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated.
This protocol is based on established methods for assaying DHPS activity.[3][14]
Conclusion
This compound remains a component of topical antimicrobial therapies, particularly for vaginal infections. Its efficacy in these formulations is established, though its individual contribution relative to the other sulfonamides in these combination products is not well-defined in recent literature. For researchers and drug development professionals, the exploration of novel sulfonamides with improved pharmacokinetic profiles and a lower propensity for resistance remains a pertinent field of study. While this compound itself may not be a primary focus of new systemic drug development, the principles of its mechanism of action and the methodologies for its evaluation are fundamental to the broader and ongoing research into sulfonamide antibiotics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sultrin (Sulfathiazole, Sulfacetamide and this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Cross-Reactivity of Sulfabenzamide in Sulfonamide Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of structurally similar compounds in immunoassays is paramount for accurate quantification and interpretation of results. This guide provides a comparative analysis of the cross-reactivity of Sulfabenzamide in the context of various sulfonamide immunoassays, supported by experimental data and detailed methodologies.
Comparative Cross-Reactivity Data
The cross-reactivity of an immunoassay describes the extent to which compounds other than the target analyte can bind to the assay's antibody. This is a critical performance characteristic, particularly for assays designed to detect a class of compounds like sulfonamides. The following table summarizes the cross-reactivity percentages of this compound and other common sulfonamides in a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The data is typically determined by comparing the concentration of the cross-reacting compound that causes 50% inhibition (IC50) to the IC50 of the standard analyte.
| Compound | Immunoassay Type | Cross-Reactivity (%) |
| This compound | Competitive ELISA | 39% [1] |
| Sulfamerazine | Competitive ELISA | 100% |
| Sulfadiazine | Competitive ELISA | 188% |
| Sulfamonomethoxine | Competitive ELISA | 413% |
| Sulfaquinoxaline | Competitive ELISA | 44% |
| Sulfachlorpyridazine | Competitive ELISA | 75% |
| Sulfaclozine | Competitive ELISA | 68% |
| Sulfametoxydiazine | Competitive ELISA | 365% |
| Sulfamethazine | Competitive ELISA | 38% |
| Sulfamethoxypyridazine | Competitive ELISA | 42% |
| Sulfamethazole | Competitive ELISA | 33% |
| Sulfaethoxypyridazine | Competitive ELISA | 35% |
| Sulfadoxine | Competitive ELISA | 361% |
| Sulfadimethoxine | Competitive ELISA | 299% |
| Sulfisomidine | Competitive ELISA | 129% |
| Sulfamethizole | Competitive ELISA | 140% |
Note: Cross-reactivity data is specific to the antibody and assay conditions of the particular immunoassay. Values can vary between different kits and laboratories.
Experimental Protocols
The determination of sulfonamide cross-reactivity is most commonly performed using a competitive immunoassay format, such as an indirect competitive ELISA.
Principle of Competitive ELISA
In a competitive ELISA for sulfonamide detection, a known amount of sulfonamide antigen is pre-coated onto the wells of a microplate. When the sample containing the sulfonamide of interest (the analyte) and a specific antibody are added to the well, the analyte in the sample and the coated antigen compete for binding to the limited number of antibody binding sites. After an incubation period, any unbound antibody is washed away. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) that binds to the primary antibody is then added. Following another incubation and wash step, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample. A higher concentration of sulfonamide in the sample results in less antibody binding to the coated antigen, leading to a weaker color signal.
Calculation of Cross-Reactivity
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reacting Compound) x 100
Where the IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Representative Experimental Protocol for Sulfonamide ELISA
Materials:
-
Microtiter plates pre-coated with a sulfonamide-protein conjugate.
-
Standard solutions of the primary target sulfonamide (e.g., Sulfamethazine) at various concentrations.
-
Solutions of potential cross-reacting sulfonamides (including this compound) at various concentrations.
-
Sulfonamide-specific primary antibody solution.
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP).
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2M Sulfuric Acid).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Samples: Prepare a series of dilutions for the standard sulfonamide and each of the test sulfonamides (including this compound) in an appropriate buffer.
-
Competition Reaction: Add 50 µL of the standard or test sulfonamide solutions to the respective wells of the pre-coated microtiter plate.
-
Primary Antibody Incubation: Add 50 µL of the primary antibody solution to each well. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the concentration for the standard and each test compound. Determine the IC50 value for each compound from the resulting dose-response curves. Calculate the percent cross-reactivity using the formula mentioned above.
Visualizations
Competitive ELISA Workflow
References
The Battle Against Resistance: A Comparative Look at Sulfabenzamide Derivatives
For Immediate Release
In the ongoing struggle against antibiotic resistance, researchers are revisiting and re-engineering established classes of antimicrobials. Among these, sulfonamides, the first commercially available antibiotics, are experiencing a resurgence through the development of novel derivatives. This guide offers a comparative analysis of Sulfabenzamide derivatives, focusing on their efficacy against clinically significant resistant bacteria, namely Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
This publication is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative antibacterial data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Performance Against Resistant Pathogens: A Quantitative Comparison
The antibacterial efficacy of novel this compound derivatives is critically assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of a series of N-acylsulfonamide derivatives, which serve as structural analogs of this compound, against MRSA (a Gram-positive bacterium) and P. aeruginosa (a Gram-negative bacterium).
Table 1: Comparative MIC Values of N-Acylsulfonamide Derivatives against MRSA
| Compound ID | Derivative Structure | MIC (µg/mL) against S. aureus ATCC 25923 | Reference |
| FQ5 | N/A | 32 | [1] |
| FQ6 | N/A | 256 | [1] |
| FQ7 | N/A | 256 | [1] |
| FQ12 | N/A | 256 | [1] |
| 5a | N-acylsulfonamide derivative | >512 | [2] |
| 5b | N-acylsulfonamide derivative | 256 | [2] |
| 5h | N-acylsulfonamide derivative | 256 | [2] |
| 5i | Sulfacetamide (Reference) | 256 | [2] |
Table 2: Comparative MIC Values of N-Acylsulfonamide Derivatives against P. aeruginosa
| Compound ID | Derivative Structure | MIC (µg/mL) against P. aeruginosa ATCC 27853 | Reference |
| FQ5 | N/A | 16 | [1] |
| FQ6 | N/A | 128 | [1] |
| FQ7 | N/A | 128 | [1] |
| FQ12 | N/A | 128 | [1] |
| 5a | N-acylsulfonamide derivative | >512 | [2] |
| 5b | N-acylsulfonamide derivative | >512 | [2] |
| 5h | N-acylsulfonamide derivative | >512 | [2] |
| 5i | Sulfacetamide (Reference) | >512 | [2] |
Note: The structures of FQ5, FQ6, FQ7, and FQ12 were not publicly available in the cited source. The antibacterial activity of N-acylsulfonamide derivatives can vary significantly based on the specific chemical modifications.
Experimental Protocols: A Guide to Key Assays
The determination of antibacterial activity is paramount in the evaluation of new derivatives. The following are detailed methodologies for the most common in vitro assays.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared from 3-5 isolated colonies grown on a non-selective agar plate. The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in MHIIB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included. The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Mechanism of Action: Targeting a Vital Pathway
This compound derivatives, like other sulfonamides, primarily exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), this compound derivatives bind to the active site of the enzyme, thereby blocking the production of dihydropteroate, a key intermediate in the folic acid pathway. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication. The selective toxicity of sulfonamides arises from the fact that bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet.
Conclusion and Future Directions
The data presented in this guide indicates that N-acylsulfonamides, as structural analogs of this compound, exhibit a range of antibacterial activities against both MRSA and P. aeruginosa. Notably, some derivatives show promising activity, particularly against Gram-negative P. aeruginosa. The structure-activity relationship appears to be highly dependent on the nature of the acyl substitution, highlighting the potential for further chemical modifications to enhance potency and spectrum of activity.
While the primary mechanism of action via DHPS inhibition is well-established, the potential for alternative or secondary targets for these derivatives remains an area for future investigation. Further studies are warranted to elucidate the precise structure-activity relationships, explore a wider range of derivatives, and assess their in vivo efficacy and safety profiles. The development of novel this compound derivatives represents a promising avenue in the critical search for new therapeutic agents to combat the growing threat of antibiotic-resistant bacteria.
References
Validating the Bacteriostatic Mechanism of Sulfabenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bacteriostatic mechanism of Sulfabenzamide with other antimicrobial agents, supported by experimental data and detailed protocols. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related sulfonamides to offer a robust comparative analysis.
Executive Summary
This compound, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][4] By blocking this pathway, this compound and other sulfonamides effectively halt bacterial proliferation. This guide will delve into the specifics of this mechanism, compare its efficacy with an alternative bacteriostatic agent, Trimethoprim, and provide detailed experimental protocols for validation.
Data Presentation: Comparative Bacteriostatic Activity
To provide a quantitative comparison, this section presents the Minimum Inhibitory Concentration (MIC) values for representative sulfonamides (Sulfamethoxazole and Sulfadiazine) and a common alternative, Trimethoprim, against prevalent Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[5]
Note: Extensive searches for specific MIC values for this compound did not yield publicly available quantitative data. The data for Sulfamethoxazole and Sulfadiazine are presented as representative of the sulfonamide class.
| Antimicrobial Agent | Class | Target Bacterium | MIC Range (µg/mL) |
| Sulfamethoxazole | Sulfonamide | Staphylococcus aureus | 16 - >1000[6] |
| Escherichia coli | 8 - 512[6] | ||
| Sulfadiazine | Sulfonamide | Staphylococcus aureus | 64 - 128[6] |
| Escherichia coli | 31.25[6] | ||
| Trimethoprim | Dihydrofolate Reductase Inhibitor | Staphylococcus aureus | 0.12 - >32 |
| Escherichia coli | 0.03 - 1 |
Bacteriostatic Mechanism of Action: Sulfonamides vs. Trimethoprim
Sulfonamides and Trimethoprim both interfere with the folic acid synthesis pathway in bacteria, but at different stages. This sequential blockade is the basis for their synergistic use in combinations like co-trimoxazole.
This compound (Sulfonamide) Mechanism
This compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA).[5] Bacteria utilize PABA as a substrate for the enzyme dihydropteroate synthase (DHPS) to produce dihydropteroic acid, a precursor to folic acid.[7] Due to its structural similarity, this compound competitively binds to the active site of DHPS, thereby inhibiting the synthesis of dihydropteroic acid and, consequently, folic acid.[1][3] Without folic acid, bacteria cannot synthesize essential nucleic acids and amino acids, leading to the cessation of growth and replication.[4]
Figure 1. Bacteriostatic mechanism of this compound.
Trimethoprim Mechanism
Trimethoprim inhibits a subsequent step in the folic acid pathway. It is a structural analog of dihydrofolic acid and acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for converting dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid. By blocking DHFR, Trimethoprim also prevents the synthesis of essential precursors for DNA, RNA, and proteins.
Experimental Protocols for Bacteriostatic Activity Validation
The following are detailed methodologies for determining the bacteriostatic activity of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
a. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Bacterial Culture: Grow the test organism (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Microtiter Plates: Use sterile 96-well plates.
b. Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
c. Procedure:
-
Dispense MHB into all wells of the microtiter plate.
-
Add the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth and bacteria) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
d. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Figure 2. Broth microdilution workflow.
Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[4]
a. Preparation:
-
Media: Use Mueller-Hinton agar plates.
-
Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent.
b. Procedure:
-
Evenly swab the surface of the Mueller-Hinton agar plate with the standardized bacterial inoculum to create a lawn.
-
Aseptically place the antimicrobial disks on the agar surface.
-
Incubate the plates at 35-37°C for 16-24 hours.
c. Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth).
-
Compare the zone diameter to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Logical Relationship: Sulfonamide vs. Dihydrofolate Reductase Inhibitor
The following diagram illustrates the logical relationship and distinct targets of this compound (representing sulfonamides) and Trimethoprim within the bacterial folic acid synthesis pathway.
Figure 3. Comparative targeting of the folic acid pathway.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Head-to-Head Comparison: Sulfabenzamide and Silver Sulfadiazine in Wound Care
In the landscape of topical antimicrobial agents for wound management, Sulfabenzamide and silver sulfadiazine represent two distinct therapeutic approaches. While silver sulfadiazine has been a long-standing staple in burn care, this compound is primarily utilized in combination with other sulfonamides for specific infections. This guide provides a comprehensive, data-driven comparison of these two agents for researchers, scientists, and drug development professionals, highlighting their mechanisms of action, antimicrobial spectra, and effects on wound healing.
Mechanism of Action
This compound , as a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1] Specifically, sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the folic acid synthesis pathway.[1] This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleic acids and amino acids in bacteria.
Silver sulfadiazine combines two antimicrobial mechanisms. The sulfadiazine component acts similarly to this compound, inhibiting bacterial folic acid synthesis. The silver ions (Ag+), slowly released from the compound, possess broad-spectrum antimicrobial activity. These ions can bind to bacterial cell membranes, disrupting their integrity, and can also interfere with the function of intracellular proteins and enzymes, ultimately leading to bacterial cell death.
Diagram: Signaling Pathway of Sulfonamides
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Antimicrobial Spectrum
Direct comparative studies on the antimicrobial spectrum of this compound and silver sulfadiazine are scarce. However, data on sulfonamide derivatives and silver sulfadiazine provide some insights.
This compound: Data on the standalone efficacy of this compound against common wound pathogens is limited, as it is almost exclusively used in "triple sulfa" preparations. Studies on other sulfonamide derivatives show a range of activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported to be between 32 and 512 µg/mL.[2] Another study on a sulfathiazole derivative reported a MIC of 4.10 x 10⁻³ mmol against S. aureus.[3]
Silver Sulfadiazine: Silver sulfadiazine has a well-documented broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some species of yeast.
The following table summarizes available MIC data for silver sulfadiazine against common wound pathogens.
| Microorganism | Silver Sulfadiazine MIC (µg/mL) |
| Pseudomonas aeruginosa | 1 - 64 |
| Staphylococcus aureus | 1.6 - 100 |
| Escherichia coli | 1.6 - 100 |
| Klebsiella pneumoniae | 6.3 - 50 |
| Enterococcus faecalis | 25 - 100 |
| Candida albicans | 0.4 - 200 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antimicrobial Agent: The antimicrobial agent (this compound or silver sulfadiazine) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Efficacy in Wound Healing
There is a significant lack of published evidence for the use of this compound, either alone or in its triple sulfa combination, for the treatment of skin wounds. The available information primarily pertains to its use in vaginal infections.
Conversely, silver sulfadiazine has been extensively studied in wound healing, particularly in burn wounds. While it is effective in preventing and treating wound infections, some studies suggest it may have detrimental effects on the healing process itself.
A study in an equine model compared the effects of a triple antimicrobial ointment (TAO - containing neomycin, bacitracin, and polymyxin B), 1% silver sulfadiazine cream (SSC), a hyperosmolar nanoemulsion, and no treatment on full-thickness skin wounds. The results are summarized below.
| Treatment Group | Median Time to Wound Closure (days) | Wounds Requiring Exuberant Granulation Tissue (EGT) Excision |
| Triple Antimicrobial Ointment (TAO) | 42 | 1/8 |
| 1% Silver Sulfadiazine (SSC) | 42 | 7/8 |
| No Topical Treatment (Control) | 42 | 3/8 |
Adapted from Gillespie et al., Am J Vet Res, 2017.[4]
The study found no significant difference in the time to wound closure among the groups.[4] However, a significantly higher proportion of wounds treated with silver sulfadiazine required the excision of exuberant granulation tissue compared to those treated with the triple antimicrobial ointment.[4] This suggests that while silver sulfadiazine may control infection, it could potentially interfere with the quality of tissue regeneration.
Safety and Side Effects
This compound (as part of Triple Sulfa preparations): The primary safety concern with sulfonamides is the potential for hypersensitivity reactions, which can range from skin rashes to more severe conditions like Stevens-Johnson syndrome.[5] Local irritation at the site of application can also occur.
Silver Sulfadiazine: Common side effects include localized pain, burning, and itching. A transient leukopenia (low white blood cell count) is a known, though less common, systemic side effect. Due to the silver content, prolonged use over large areas can lead to argyria (a bluish-gray discoloration of the skin).
Summary and Conclusion
A direct, data-driven comparison of this compound and silver sulfadiazine for wound care is challenging due to the lack of studies on this compound in this context. The following table provides a comparative summary based on the available evidence.
| Feature | This compound (as a Sulfonamide) | Silver Sulfadiazine |
| Primary Mechanism | Inhibition of folic acid synthesis (bacteriostatic) | Inhibition of folic acid synthesis + Silver-mediated bacterial killing (bactericidal) |
| Antimicrobial Spectrum | Assumed broad-spectrum (Gram-positive and -negative), but specific data is lacking. | Broad-spectrum (Gram-positive, Gram-negative, and fungi). |
| Wound Healing Efficacy | No direct evidence for skin wound healing. | Widely used, but some evidence suggests potential for delayed healing and increased exuberant granulation tissue.[4] |
| Primary Application | Primarily in "triple sulfa" creams for vaginal infections. | Prevention and treatment of infection in burn wounds. |
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Effects of topical application of silver sulfadiazine cream, triple antimicrobial ointment, or hyperosmolar nanoemulsion on wound healing, bacterial load, and exuberant granulation tissue formation in bandaged full-thickness equine skin wounds [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effect of Sulfabenzamide with Trimethoprim: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential synergistic relationship between Sulfabenzamide and trimethoprim. While extensive data exists for the synergistic action of sulfonamides as a class with trimethoprim, particularly with sulfamethoxazole, a thorough review of published literature reveals a notable absence of specific experimental data on the combination of this compound and trimethoprim.
Therefore, this document will establish a framework for understanding and evaluating this potential synergy. We will detail the well-established mechanism of action for sulfonamide-trimethoprim combinations, present available in vitro efficacy data for each compound individually, and provide detailed experimental protocols for researchers to conduct their own synergy testing.
Mechanism of Action: The Folate Synthesis Pathway
The synergistic antibacterial effect of sulfonamides and trimethoprim stems from their sequential blockade of the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and amino acids, and its disruption is detrimental to bacterial survival.[1]
-
Sulfonamides , including this compound, are structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydropteroic acid.[2]
-
Trimethoprim inhibits a subsequent step in the pathway, targeting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[3]
By inhibiting two distinct and sequential steps in this vital metabolic pathway, the combination of a sulfonamide and trimethoprim is significantly more effective than either agent alone, often resulting in a bactericidal effect.[4] Recent studies also suggest a mechanism of mutual potentiation, where each drug enhances the uptake and activity of the other.
Inhibition of the bacterial folate synthesis pathway by this compound and trimethoprim.
Comparative In Vitro Activity
While combined synergy data is unavailable, the individual minimum inhibitory concentration (MIC) values for this compound and trimethoprim against various bacterial strains provide a baseline for their respective antibacterial activities. MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[3]
Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 32 - >512[5][6] |
| Escherichia coli | 50 - >256[7][8] |
| Klebsiella spp. | No specific data available |
| Enterobacter spp. | No specific data available |
| Proteus mirabilis | >256[8] |
| Pseudomonas aeruginosa | >256[8] |
Table 2: In Vitro Activity of Trimethoprim Against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | ≤0.5 - >32 |
| Escherichia coli | ≤0.5 - >32 |
| Klebsiella pneumoniae | ≤0.5 - >32 |
| Enterobacter spp. | ≤0.5 - >32 |
| Proteus mirabilis | ≤0.5 - >32 |
| Pseudomonas aeruginosa | >32 |
Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and laboratory conditions.
Experimental Protocols for Synergy Testing
To definitively assess the synergistic potential of this compound and trimethoprim, standardized in vitro methods such as the checkerboard assay and the time-kill curve analysis are recommended.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound and trimethoprim in an appropriate solvent. Cation-adjusted Mueller-Hinton broth (CAMHB) is commonly used for bacterial culture.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both drugs. One drug is diluted along the x-axis, and the other along the y-axis. Include wells with each drug alone as controls.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL) in CAMHB. Add the inoculum to all wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Methodology:
-
Preparation of Cultures: Grow bacterial cultures to the logarithmic phase in CAMHB.
-
Drug Exposure: Prepare test tubes with CAMHB containing this compound alone, trimethoprim alone, the combination of both at specific concentrations (often based on their MICs), and a growth control without any drug.
-
Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
General experimental workflow for synergy testing.
Conclusion
The combination of sulfonamides and trimethoprim represents a classic example of antimicrobial synergy. While specific experimental data for the combination of this compound and trimethoprim is currently lacking in the scientific literature, their established individual mechanisms of action strongly suggest a high potential for a synergistic interaction. The provided experimental protocols for checkerboard and time-kill assays offer a robust framework for researchers to empirically determine the nature and extent of this synergy. Such studies would be a valuable contribution to the field of antimicrobial research and could inform the development of new therapeutic strategies.
References
- 1. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Sulfabenzamide Formulations: A Statistical Review of MIC Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of Sulfabenzamide and its alternatives, focusing on Minimum Inhibitory Concentration (MIC) data. Due to a lack of publicly available data on various formulations of this compound, this guide utilizes data on this compound metal complexes as a proxy and compares it with other sulfonamides and alternative topical antimicrobial agents. The data is presented to aid in research and development of effective antimicrobial therapies.
Data Presentation: Comparative MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound metal complexes, other sulfonamide derivatives, and alternative topical antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater antimicrobial potency.
| Antimicrobial Agent | Bacterial Strain | MIC Range (µg/mL) | Reference |
| This compound Metal Complexes | Staphylococcus aureus | 1000 - 2000 | [1] |
| Escherichia coli | 1000 - 2000 | [1] | |
| Other Sulfonamide Derivatives | Staphylococcus aureus | 64 - 512 | [2] |
| Staphylococcus aureus ATCC 29213 | 32 - 128 | [3] | |
| Sulfamethizole | Escherichia coli (susceptible) | 128 | [4] |
| Sulfamethizole | Escherichia coli (resistant) | 512 | [4] |
| Alternative Topical Antibiotics | |||
| Mupirocin | Staphylococcus aureus (susceptible) | ≤ 4 | [5][6] |
| Staphylococcus aureus (low-level resistance) | 8 - 64 | [5][6] | |
| Staphylococcus aureus (high-level resistance) | ≥ 512 | [5][6] | |
| Neomycin | Gram-negative bacteria (e.g., E. coli) | Excellent Activity | [5] |
| Gram-positive bacteria (e.g., Staphylococci) | Partial Activity | [5] | |
| Gentamicin (0.1% cream/ointment) | Gram-positive and Gram-negative aerobes | Indicated for skin infections | [5] |
*Note: The referenced study reports MIC values for this compound metal complexes in g/ml, which is unusually high. This is likely a typographical error and should be interpreted with caution, possibly representing µg/mL.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure essential for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines to ensure the reproducibility and comparability of MIC data. The broth microdilution method is a commonly used technique.
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
-
Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound formulation) at a known concentration in a suitable solvent.
-
Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium, such as Mueller-Hinton Broth (MHB), to the mid-logarithmic phase of growth.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antimicrobial Agent:
-
Perform a two-fold serial dilution of the antimicrobial agent in the microtiter plate using the growth medium. This creates a range of concentrations to test.
-
Include a growth control well (containing only the bacterial inoculum and growth medium) and a sterility control well (containing only growth medium).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. For sulfonamides, the endpoint is often read as the concentration that causes at least 80% inhibition of growth compared to the control.
-
Mandatory Visualization
Signaling Pathway of Sulfonamides
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis of sulfamethoxazole and this compound metal complexes; evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Antibiotic Treatment in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sulfabenzamide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Sulfabenzamide, ensuring compliance with general laboratory safety protocols.
Immediate Safety and Disposal Overview
This compound, an antimicrobial agent, is generally not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) unless it exhibits specific hazardous characteristics. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste determination and to ensure adherence to local and state regulations.
Key Disposal Data
| Parameter | Guideline | Citation |
| Waste Classification | Likely Non-Hazardous Solid Waste (pending institutional verification) | |
| Primary Disposal Route | Licensed Waste Disposal Company | [1] |
| Secondary Containment | Recommended for waste accumulation containers | |
| Container Type | Chemically compatible, sealed container (e.g., plastic or glass bottle with a screw-on cap) | [2] |
| Labeling | "Hazardous Waste" or "Non-Hazardous Waste" as determined by EHS, with full chemical name and quantity | [2] |
| Spill Cleanup | Sweep up solid material into a suitable container for disposal. Avoid generating dust. | [1] |
Experimental Protocols for Waste Characterization
While a formal experimental protocol for waste characterization by laboratory personnel is not standard practice, your institution's EHS department will follow established EPA methods to determine if a waste is hazardous. This typically involves assessing the following characteristics:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed.
Based on available Safety Data Sheets (SDS), this compound does not typically exhibit these characteristics.
Step-by-Step Disposal Procedures for this compound
The following procedure outlines the recommended steps for disposing of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
1.1. Treat all unwanted this compound, including expired or surplus material and contaminated consumables (e.g., weighing paper, gloves), as chemical waste.
-
1.2. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Keep it separate from liquid, reactive, or hazardous waste.
Step 2: Packaging the Waste
-
2.1. Select a designated waste container that is in good condition, compatible with this compound, and has a secure, leak-proof lid. A wide-mouthed plastic or glass bottle with a screw-on cap is suitable.[2]
-
2.2. For powdered this compound, carefully transfer the solid waste into the designated container. Avoid creating dust. If there is a risk of dust, use a fume hood and appropriate personal protective equipment (PPE).
-
2.3. For items contaminated with this compound (e.g., gloves, wipes), place them in a separate, clearly labeled, sealed plastic bag before placing them in the final solid waste container.
Step 3: Labeling the Waste Container
-
3.1. As soon as the first item of waste is added to the container, affix a waste label.
-
3.2. The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).[2]
-
The quantity of waste.
-
The date of waste generation.
-
The laboratory or room number of origin.
-
The name of the principal investigator or responsible person.
-
-
3.3. Indicate whether the waste is "Hazardous" or "Non-Hazardous" based on your EHS department's determination. If unsure, label it as "Hazardous Waste" pending official classification.
Step 4: Storing the Waste
-
4.1. Store the sealed and labeled waste container in a designated, secure waste accumulation area within the laboratory.
-
4.2. Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
4.3. It is good practice to use secondary containment (e.g., a tray or bin) to capture any potential leaks or spills.
Step 5: Arranging for Disposal
-
5.1. Once the waste container is full or is approaching the accumulation time limit set by your institution (often 90 days), arrange for its collection by your EHS department or a licensed waste disposal contractor.[2]
-
5.2. Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.
-
5.3. Never dispose of this compound or its empty containers in the regular trash or down the drain.[3]
Step 6: Handling Empty Containers
-
6.1. An empty container that held this compound should be managed as chemical waste.
-
6.2. If the container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water, if appropriate). The rinsate must be collected and disposed of as chemical waste.[4]
-
6.3. After triple-rinsing, deface or remove the original product label and dispose of the container as regular laboratory glass or plastic waste, as per your institutional policy.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Sulfabenzamide
This guide provides critical safety, handling, and disposal information for Sulfabenzamide, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and minimize risks associated with the handling of this antimicrobial agent.
Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Powder Solid | [1] |
| Appearance | Off-white / White to yellowish prisms | [1][2] |
| Odor | Odorless | [1] |
| Molecular Formula | C₁₃H₁₂N₂O₃S | [2] |
| Molecular Weight | 276.31 g/mol | [2] |
| Melting Point | 180 - 184 °C / 356 - 363.2 °F | [1][2] |
| pH | 5.5 - 6.0 (5 g/l aq. sol.) | [1] |
| Solubility in DMSO | 55 mg/mL (199.05 mM) | [3] |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment should be worn when handling this compound.[2][4]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Protects against skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust particles and splashes.[1][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Effective dust mask or use of a fume hood | Use when generating dust or in inadequately ventilated areas.[2][4] |
| Footwear | Closed-toe shoes | Protects feet from spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Designated Area and Preparation:
-
Conduct all work with this compound in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Ensure that a safety shower, eyewash station, and a spill kit are readily accessible before beginning work.[4]
-
Before handling the compound, put on the appropriate PPE as outlined in the table above.[2]
2. Handling the Compound:
-
Do not breathe in dust.[2]
-
When weighing, do so carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]
-
Keep all reaction vessels closed when possible to prevent the release of vapors.[5]
3. Post-Handling Procedures:
-
After handling, decontaminate the work area and any equipment used.[5]
-
Carefully remove PPE to avoid cross-contamination.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[1][5]
Storage and Disposal Plans
Storage:
-
For long-term stability, refrigeration is recommended (2-8°C).[1][2]
-
Protect from light by storing in light-resistant containers.[2]
-
Store away from incompatible materials such as oxidizing agents.[1][2]
Disposal:
-
Waste Segregation: Segregate waste containing this compound from other laboratory waste.[5]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[6]
-
Disposal Method: All waste must be disposed of in accordance with local, regional, and national regulations.[4] It is recommended to entrust the disposal to a licensed waste disposal company.[4] For unused medicine, if a take-back program is not available, mix the compound with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[7]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][8]
-
Skin Contact: Promptly wash the affected area with soap and water.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][9]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical assistance.[2]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[10]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, minimizing dust generation, and place it into a suitable container for disposal.[1]
-
Clean the spill area thoroughly.
-
For large spills, it is advisable to contact the institution's environmental health and safety department.[8]
Caption: Workflow for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
